molecular formula C22H21F2N4O5P B15583315 Fosizensertib CAS No. 2905377-00-4

Fosizensertib

Cat. No.: B15583315
CAS No.: 2905377-00-4
M. Wt: 490.4 g/mol
InChI Key: AJSWMXIMACDPCV-FQEVSTJZSA-N
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Description

Fosizensertib is a useful research compound. Its molecular formula is C22H21F2N4O5P and its molecular weight is 490.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2905377-00-4

Molecular Formula

C22H21F2N4O5P

Molecular Weight

490.4 g/mol

IUPAC Name

[(2S)-1-[[5-[2-[1-(difluoromethyl)pyrazol-4-yl]ethynyl]pyridine-3-carbonyl]-methylamino]-3-phenylpropan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C22H21F2N4O5P/c1-27(15-20(33-34(30,31)32)10-16-5-3-2-4-6-16)21(29)19-9-17(11-25-13-19)7-8-18-12-26-28(14-18)22(23)24/h2-6,9,11-14,20,22H,10,15H2,1H3,(H2,30,31,32)/t20-/m0/s1

InChI Key

AJSWMXIMACDPCV-FQEVSTJZSA-N

Origin of Product

United States

Foundational & Exploratory

Fosizensertib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosizensertib, also known as fidrisertib (B606209) (formerly BLU-782, IPN60130), is an investigational, orally administered, selective inhibitor of Activin receptor-like kinase 2 (ALK2). It is being developed for the treatment of fibrodysplasia ossificans progressiva (FOP), an ultra-rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, preclinical data, and ongoing clinical trials.

Discovery and Development Timeline

The development of this compound has been a collaborative effort, initiated by Blueprint Medicines and now being advanced by Ipsen.

DateMilestoneOrganization(s)Key Details
Pre-2019 Discovery and Preclinical DevelopmentBlueprint MedicinesLeveraging their kinase inhibitor library, Blueprint Medicines identified and optimized BLU-782 as a highly selective inhibitor of the mutant ALK2 kinase, the primary driver of FOP.
Oct 16, 2019 Global Licensing AgreementBlueprint Medicines & IpsenIpsen acquired exclusive worldwide rights to develop and commercialize BLU-782 for the treatment of FOP for an upfront payment of $25 million and up to $510 million in milestone payments.[1]
Nov 2020 Orphan Drug DesignationEuropean Medicines Agency (EMA)Fidrisertib was granted orphan drug status in the European Union for the treatment of FOP.[2]
Dec 1, 2021 Initiation of Phase 2 FALKON TrialIpsen/Clementia PharmaceuticalsThe first patient was dosed in the Phase 2 FALKON clinical trial (NCT05039515) to evaluate the efficacy and safety of fidrisertib in patients with FOP.[3][4]
May 29, 2024 Publication of Preclinical DataBlueprint MedicinesDetailed preclinical findings demonstrating the efficacy of BLU-782 in a mouse model of FOP were published in Science Translational Medicine.[4][5][6]
Ongoing Phase 2 FALKON TrialIpsenThe global, multi-center, placebo-controlled trial continues to enroll and evaluate the safety and efficacy of two dosing regimens of fidrisertib.[7][8][9][10]
Est. Mar 30, 2029 Estimated Primary Completion of FALKON TrialIpsenThe estimated date for the completion of the primary outcome measures for the Phase 2 FALKON trial.[4]

Mechanism of Action: Targeting the Pathogenic ALK2 Kinase

FOP is primarily caused by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor. The most common mutation, R206H, leads to a hyperactive ALK2 receptor, resulting in excessive and unregulated signaling through the BMP pathway. This aberrant signaling drives the pathological endochondral ossification characteristic of FOP.[5][6][8]

This compound is a potent and selective inhibitor of the ALK2 kinase. By binding to the ATP-binding site of the ALK2 enzyme, it blocks the downstream signaling cascade that leads to heterotopic bone formation. Preclinical studies have shown that this compound has exquisite selectivity for ALK2 over other kinases, which is crucial for minimizing off-target effects.[6]

Signaling Pathway

The following diagram illustrates the BMP signaling pathway and the mechanism of action of this compound.

BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP/Activin A BMP/Activin A Type II Receptor Type II Receptor BMP/Activin A->Type II Receptor Binds Mutant ALK2 Mutant ALK2 (R206H) BMP/Activin A->Mutant ALK2 Hyperactivates ALK2 (ACVR1) ALK2 (ACVR1) (Wild-type) Type II Receptor->ALK2 (ACVR1) Phosphorylates SMAD 1/5/8 SMAD 1/5/8 ALK2 (ACVR1)->SMAD 1/5/8 Mutant ALK2->SMAD 1/5/8 Constitutively Phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex SMAD Complex (p-SMAD1/5/8 + SMAD4) p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus This compound This compound This compound->Mutant ALK2 Inhibits Heterotopic Ossification Heterotopic Ossification Gene Transcription->Heterotopic Ossification

Caption: Simplified BMP signaling pathway and the inhibitory action of this compound.

Preclinical Studies

The preclinical efficacy of this compound (as BLU-782) was demonstrated in a genetically engineered mouse model of FOP carrying the Acvr1R206H mutation.[5][6]

Experimental Protocols

Animal Model: A conditional knock-in mouse model was generated to express the Acvr1R206H mutation, as constitutive expression is perinatally lethal.[11]

Induction of Heterotopic Ossification (HO):

  • Mice were anesthetized.

  • A single pinch injury was induced in the calf muscle using rongeur forceps to simulate trauma, a known trigger for HO in FOP patients.[6]

  • For fracture-induced HO, a fibular osteotomy was performed.[6]

Drug Administration:

  • This compound was administered orally once daily at varying doses.[7]

  • Treatment was initiated either prior to or at different time points after the injury to assess both prophylactic and treatment effects.[6][12]

Assessment of HO:

  • HO formation was monitored and quantified using imaging techniques, including micro-computed tomography (µCT).

  • Histological analysis of tissue sections was performed to examine cartilage and bone formation.

Key Preclinical Findings
ParameterResultSignificance
HO Prevention Prophylactic treatment with this compound completely prevented trauma-induced HO in the FOP mouse model.[6]Demonstrates the potential of this compound to prevent the formation of new heterotopic bone.
Treatment Window A short therapeutic window was identified, where treatment initiated up to 2 days after injury still prevented HO. Treatment delayed by 4 or more days was ineffective.[12]Highlights the importance of early intervention following a flare-up or trauma.
Muscle and Bone Healing This compound did not interfere with normal muscle repair after injury or normal bone healing after fracture.[6]Suggests that the drug's inhibitory effect is specific to the pathological bone formation in FOP.
Selectivity This compound demonstrated high selectivity for the ALK2 kinase, minimizing off-target effects.[6]Indicates a favorable safety profile.

Clinical Development: The FALKON Trial

This compound is currently being evaluated in a global, multi-center, placebo-controlled Phase 2 clinical trial known as FALKON (NCT05039515).[7][8][9][10]

Experimental Workflow of the FALKON Trial

FALKON_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Arm 1 Fosizensertib_Low_Dose This compound (Low Dose) Randomization->Fosizensertib_Low_Dose Arm 2 Fosizensertib_High_Dose This compound (High Dose) Randomization->Fosizensertib_High_Dose Arm 3 Part_A Part A (12 months) Double-blind, Placebo-controlled Part_B Part B (12 months) All participants on active treatment Part_A->Part_B Part_C Part C (36 months) Long-term extension Part_B->Part_C End_of_Study End_of_Study Part_C->End_of_Study Placebo->Part_A Fosizensertib_Low_Dose->Part_A Fosizensertib_High_Dose->Part_A

Caption: Workflow of the Phase 2 FALKON clinical trial for this compound.
Study Design and Protocols

  • Study Population: Approximately 98 patients aged 5 years and older with a confirmed diagnosis of FOP and the R206H ACVR1 mutation or other FOP variants.[7]

  • Dosing: Two oral dosage regimens of this compound (a high dose and a low dose) are being evaluated against a placebo.[8] The specific doses have not been publicly disclosed.

  • Primary Outcome: The primary efficacy endpoint is the annualized change in new HO volume as assessed by low-dose whole-body computed tomography (WBCT), excluding the head.[2]

  • Imaging Protocol: Low-dose WBCT is the preferred imaging modality for assessing HO in FOP clinical trials due to its increased sensitivity and reduced positional ambiguity compared to dual-energy X-ray absorptiometry (DXA).[2][6] While specific scanner parameters may vary between sites, the protocol generally involves acquiring images with a low radiation dose to minimize patient exposure.[13][14][15]

  • Sub-study: A sub-study is being conducted in participants aged 5 years and older to evaluate HO lesions using Fluorine-18-labeled sodium fluoride (B91410) Positron Emission Tomography-Computed Tomography ([18F]NaF PET-CT).[9][10]

Conclusion

This compound represents a promising targeted therapy for individuals with FOP. Its selective inhibition of the pathogenic ALK2 kinase addresses the underlying genetic cause of the disease. Preclinical studies have demonstrated its potential to prevent heterotopic ossification without impairing normal bone and muscle healing. The ongoing Phase 2 FALKON trial will provide crucial data on the efficacy and safety of this compound in patients. The results of this trial are eagerly awaited by the FOP community and could represent a significant advancement in the management of this devastating disease.

References

Preclinical Efficacy of Fosizensertib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosizensertib (SAR439459) is a human monoclonal antibody that specifically targets and neutralizes all isoforms of the transforming growth factor-beta (TGF-β). The TGF-β signaling pathway plays a crucial role in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but often switches to a tumor-promoting role in advanced malignancies. It contributes to cancer progression by promoting epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression within the tumor microenvironment. By inhibiting TGF-β, this compound aims to reverse these effects and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical studies evaluating the efficacy of this compound, presenting available data, outlining experimental methodologies, and visualizing the core signaling pathways involved.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its anti-tumor effects by neutralizing TGF-β ligands, thereby preventing their binding to the TGF-β receptors (TβRI and TβRII) on the cell surface. This action blocks the initiation of both the canonical SMAD-dependent and non-canonical signaling cascades.

Canonical SMAD-Dependent Pathway

The canonical pathway is the primary signaling route for TGF-β. Upon ligand binding, the type II receptor (TβRII) phosphorylates and activates the type I receptor (TβRI). The activated TβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell cycle control, apoptosis, and extracellular matrix production.

Non-Canonical Signaling Pathways

In addition to the SMAD pathway, TGF-β receptors can activate several non-canonical signaling pathways that also contribute to its diverse cellular effects. These pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) pathways: Including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

  • Phosphoinositide 3-kinase (PI3K)/AKT pathway: This pathway is crucial for cell survival and proliferation.

  • Rho GTPase pathways: These pathways are involved in regulating cell morphology and motility.

By blocking the initial ligand-receptor interaction, this compound effectively inhibits the activation of both canonical and non-canonical TGF-β signaling.

Preclinical Efficacy of this compound

Preclinical studies have been instrumental in establishing the rationale for the clinical development of this compound. These studies have demonstrated its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapy.

In Vitro Studies

While specific IC50 values for this compound across a broad panel of cancer cell lines are not publicly available in detail, the primary mechanism of action has been characterized through in vitro neutralization and signaling assays.

Table 1: Summary of In Vitro Study Findings

Assay TypeKey Findings
TGF-β Neutralization AssaysThis compound effectively neutralizes all isoforms of TGF-β, preventing their biological activity.
SMAD Phosphorylation AssaysTreatment with this compound leads to a reduction in the phosphorylation of SMAD2 and SMAD3 in cancer cells stimulated with TGF-β.
Cell Migration/Invasion AssaysBy inhibiting the TGF-β pathway, this compound can reduce the migratory and invasive potential of cancer cells, which is often induced by TGF-β.
In Vivo Studies

Preclinical animal models, particularly xenograft and syngeneic tumor models, have provided evidence for the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents. A key finding from these studies is the ability of this compound to enhance the efficacy of anti-PD-1 checkpoint inhibitors. This synergistic effect is attributed to the reversal of TGF-β-mediated immunosuppression within the tumor microenvironment.

Table 2: Summary of In Vivo Study Findings

Animal ModelTreatment RegimenKey Findings
MC38This compound in combination with anti-PD-1Enhanced anti-tumor activity and improved survival compared to either agent alone.
VariousThis compound monotherapy and combinationReduction in plasma and intra-tumoral levels of TGF-β. Modulation of the tumor microenvironment from an "immune-excluded" to an "immune-infiltrated" phenotype.

Experimental Protocols

Detailed experimental protocols from the preclinical studies of this compound are not extensively published. However, based on standard methodologies for evaluating TGF-β inhibitors, the following outlines the likely experimental designs.

In Vitro Neutralization Assay

Objective: To determine the ability of this compound to inhibit TGF-β-induced cellular responses.

Methodology:

  • Cell Culture: A reporter cell line responsive to TGF-β (e.g., mink lung epithelial cells) is cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or an isotype control antibody.

  • Stimulation: Recombinant human TGF-β1, TGF-β2, or TGF-β3 is added to the cell cultures.

  • Readout: The inhibition of a TGF-β-induced response is measured. This could be the inhibition of cell proliferation (e.g., using an MTT assay) or the inhibition of a TGF-β-responsive reporter gene expression.

  • Data Analysis: The concentration of this compound required to achieve 50% inhibition of the TGF-β response is calculated.

Western Blot for SMAD Phosphorylation

Objective: To assess the effect of this compound on the TGF-β signaling pathway.

Methodology:

  • Cell Culture and Treatment: Cancer cells known to express TGF-β receptors are cultured and treated with this compound or a control antibody, followed by stimulation with TGF-β.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the pSMAD bands is normalized to the total SMAD and/or loading control bands to determine the relative change in SMAD phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and receive this compound, a vehicle control, and/or a combination agent (e.g., an anti-PD-1 antibody) via an appropriate route of administration (e.g., intraperitoneal or intravenous injection).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, which can be expressed as the percentage of tumor growth inhibition (%TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C ratio). Other endpoints may include tumor growth delay and survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to assess the levels of TGF-β and other biomarkers.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGFb TGF-β Ligand This compound->TGFb Neutralization TBRII TβRII TGFb->TBRII Binding TBRI TβRI TBRII->TBRI Activation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation Non_Canonical Non-Canonical Pathways (MAPK, PI3K/AKT, Rho) TBRI->Non_Canonical Activation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex (p-SMAD2/3 + SMAD4) pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT) SMAD_complex->Transcription Transcriptional Regulation

Caption: TGF-β signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound, Control, Combination) randomization->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Pharmacodynamics monitoring->endpoint end End of Study endpoint->end

Caption: A typical experimental workflow for an in vivo preclinical efficacy study.

Conclusion

Preclinical studies have provided a solid foundation for the clinical investigation of this compound as a potential anti-cancer therapeutic. The ability of this compound to neutralize all TGF-β isoforms and thereby inhibit both canonical and non-canonical signaling pathways translates into a promising mechanism to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of immunotherapies. While detailed quantitative data from these preclinical studies are not extensively available in the public domain, the qualitative findings strongly support the continued development of this compound. Further research and publication of detailed preclinical data will be crucial for a more comprehensive understanding of its therapeutic potential and for guiding its optimal clinical application.

Fosizensertib: A Technical Guide to a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosizensertib, also known as ABBV-668, is an investigational small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). As a phosphate (B84403) prodrug, this compound is designed for oral administration and is converted in vivo to its active metabolite, which directly targets RIPK1. This kinase is a critical mediator in the cellular pathways of inflammation and programmed cell death, including necroptosis. By inhibiting RIPK1, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Currently, it is in Phase 2 clinical trials for the treatment of ulcerative colitis and Crohn's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a phosphate prodrug designed to enhance oral bioavailability. Following administration, it undergoes dephosphorylation to yield its active metabolite, which is responsible for the inhibition of RIPK1.

Chemical Structure:

The definitive chemical structure of this compound is detailed in patent literature, specifically in patent application WO2023018643A1 filed by AbbVie Inc.

Physicochemical Properties:

Quantitative physicochemical data for this compound and its active metabolite are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyThis compound (Prodrug)Active Metabolite
Molecular Formula C22H21F2N4O5PC22H20F2N4O2
Molecular Weight 490.4 g/mol 410.4 g/mol
Appearance SolidSolid
Solubility Data not availableData not available
pKa Data not availableData not available
LogP Data not availableData not available

Mechanism of Action: RIPK1 Signaling Pathway

This compound's therapeutic potential stems from its inhibition of RIPK1, a key signaling node in cellular inflammation and death pathways. RIPK1's kinase activity is implicated in the activation of necroptosis, a form of programmed necrosis that contributes to tissue damage in inflammatory diseases.

The active metabolite of this compound binds to and inhibits the kinase domain of RIPK1. This action prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of downstream effectors, such as RIPK3 and MLKL, thereby blocking the necroptotic cascade. Furthermore, RIPK1 inhibition can also modulate inflammatory signaling pathways, such as NF-κB, which are crucial for the production of pro-inflammatory cytokines.

RIPK1_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation FADD FADD RIPK1->FADD NFkB NF-kB Activation RIPK1->NFkB Survival MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Inflammation Inflammation Necroptosis->Inflammation This compound This compound (Active Metabolite) This compound->RIPK1 Inhibition TNF TNFα TNF->TNFR

This compound inhibits RIPK1 kinase activity, blocking necroptosis.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to AbbVie, the following sections outline general methodologies that are applicable for the study of RIPK1 inhibitors like this compound.

Chemical Synthesis

The synthesis of this compound and its active metabolite would likely involve a multi-step organic synthesis approach. Based on the general structure of related RIPK1 inhibitors, the synthesis could involve the formation of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. The final step for this compound would be the phosphorylation of the active metabolite to create the prodrug. A detailed synthesis scheme can be found in patent application WO2023018643A1.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a standard method for the analysis of small molecules like this compound.

  • Purpose: To determine the purity of synthesized compounds and to quantify the concentration in various matrices (e.g., plasma, tissue homogenates).

  • General Protocol:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength determined by the compound's chromophore or mass spectrometry for higher sensitivity and specificity.

    • Quantification: A standard curve is generated using known concentrations of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying and quantifying this compound and its metabolites in complex biological samples.

  • Purpose: Pharmacokinetic studies, metabolite identification.

  • General Protocol:

    • Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from biological matrices.

    • LC Separation: As described for HPLC.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's properties. Tandem mass spectrometry (MS/MS) can be used for structural elucidation of metabolites.

analytical_workflow Analytical Workflow for this compound Sample Biological Sample (e.g., Plasma, Tissue) Extraction Sample Preparation (Protein Precipitation / SPE) Sample->Extraction LC HPLC Separation (Reverse-Phase C18) Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification, Metabolite ID) MS->Data

A typical workflow for analyzing this compound in biological samples.
In Vitro Assays

RIPK1 Kinase Assay:

  • Purpose: To determine the inhibitory activity (e.g., IC50) of the active metabolite of this compound against RIPK1.

  • Principle: Measurement of the phosphorylation of a substrate by recombinant human RIPK1 in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • General Protocol:

    • Recombinant human RIPK1 is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP in a buffer solution.

    • The test compound (active metabolite of this compound) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

      • Fluorescence-based assay: Using specific antibodies that recognize the phosphorylated substrate.

Cell-Based Necroptosis Assay:

  • Purpose: To evaluate the ability of this compound to protect cells from necroptosis.

  • Principle: Induction of necroptosis in a suitable cell line and measurement of cell viability in the presence of the test compound.

  • General Protocol:

    • A cell line susceptible to necroptosis (e.g., HT-29, L929) is seeded in a multi-well plate.

    • Necroptosis is induced by treating the cells with a combination of agents such as TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).

    • Cells are co-treated with various concentrations of this compound.

    • After an incubation period, cell viability is assessed using assays such as:

      • MTT or MTS assay: Measures metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

      • LDH release assay: Measures membrane integrity.

Clinical Development

This compound (ABBV-668) is currently being evaluated in Phase 2 clinical trials for the treatment of moderate to severe ulcerative colitis (NCT04124124) and Crohn's disease. These studies are designed to assess the efficacy, safety, and tolerability of the drug in patient populations.

Conclusion

This compound is a promising oral RIPK1 inhibitor with the potential to treat a variety of inflammatory and autoimmune diseases. Its mechanism of action, targeting a key driver of inflammation and cell death, offers a novel therapeutic approach. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the science and potential applications of this compound. Further research and clinical evaluation will be crucial in determining the full therapeutic utility of this compound.

In Vitro Potency of Fosizensertib in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosizensertib, and its closely related counterparts Zilurgisertib (INCB000928) and Fidrisertib (IPN60130), are potent and selective inhibitors of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1). ALK2 is a type I receptor in the bone morphogenetic protein (BMP) signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and apoptosis. Dysregulation of the ALK2 signaling cascade has been implicated in the pathogenesis of various diseases, including the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and certain types of cancer, such as diffuse intrinsic pontine glioma (DIPG). This technical guide provides a comprehensive overview of the in vitro potency of these ALK2 inhibitors in cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the targeted signaling pathway.

Data Presentation: In Vitro Potency (IC50)

The following table summarizes the available quantitative data on the in vitro potency of Zilurgisertib. Data for a broader range of cancer cell lines remains limited in publicly accessible literature.

CompoundTarget/AssayCell LineIC50Reference
Zilurgisertib (INCB000928)ALK2 Kinase Activity-15 nM[1]
Zilurgisertib (INCB000928)SMAD1/5 Phosphorylation-63 nM[1]
Zilurgisertib (INCB000928)Hepcidin Production (BMP-6 stimulated)Huh-7 (Liver Carcinoma)20 nM[1][2]
Zilurgisertib (INCB000928)Cell ViabilityHEK293 (Human Embryonic Kidney)> 20 µM[2]
Zilurgisertib (INCB000928)Cell ViabilityHuman Fibroblasts> 5 µM[2]
Zilurgisertib (INCB000928)Cell ViabilityHuman Endothelial Cells> 5 µM[2]

Signaling Pathway

This compound and its analogues target the ALK2 receptor within the BMP signaling pathway. In normal physiology, the binding of a BMP ligand to a type II receptor recruits and phosphorylates a type I receptor like ALK2. This activation leads to the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell fate decisions. In certain cancers, mutations or overexpression of ALK2 can lead to aberrant activation of this pathway, promoting tumorigenesis.

ALK2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2 (ACVR1) ALK2 (ACVR1) Type II Receptor->ALK2 (ACVR1) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (ACVR1)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates This compound This compound This compound->ALK2 (ACVR1) Inhibits

Caption: ALK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the in vitro potency of ALK2 inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or analogue) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for SMAD Phosphorylation

This protocol is used to assess the inhibitory effect of the compound on the phosphorylation of downstream targets of ALK2.

Materials:

  • Cancer cell lines

  • This compound (or analogue)

  • BMP ligand (e.g., BMP-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-SMAD1/5, anti-SMAD1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a BMP ligand for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-SMAD levels to total SMAD and a loading control (e.g., GAPDH).

In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of the compound on the kinase activity of purified ALK2 enzyme.

Materials:

  • Recombinant human ALK2 enzyme

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • This compound (or analogue)

  • ATP (with γ-32P-ATP for radiometric assay or unlabeled for luminescence-based assays)

  • Kinase reaction buffer

  • Assay platform (e.g., filter-binding apparatus for radiometric assay, luminometer for ADP-Glo assay)

Procedure (Radiometric Filter-Binding Assay):

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant ALK2 enzyme, and the kinase substrate.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP (spiked with γ-32P-ATP).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the membrane to remove unincorporated γ-32P-ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each drug concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro potency of a kinase inhibitor like this compound.

Experimental Workflow cluster_Phase1 Initial Screening & Potency cluster_Phase2 Cellular Efficacy & Selectivity cluster_Phase3 Mechanism of Action A In Vitro Kinase Assay (Biochemical Potency - IC50) B Cell-Based Pathway Inhibition Assay (e.g., p-SMAD Western Blot - IC50) A->B Confirm cellular target engagement C Cancer Cell Line Viability/Proliferation Assays (Panel of cell lines - GI50/IC50) B->C Assess anti-proliferative effects D Normal Cell Line Viability Assays (Toxicity Assessment) C->D Evaluate therapeutic window E Downstream Target Gene Expression Analysis (qPCR or RNA-seq) C->E Validate downstream effects F Apoptosis/Cell Cycle Analysis (Flow Cytometry) E->F Elucidate mechanism of cell death/growth arrest

Caption: Workflow for In Vitro Evaluation of this compound.

References

Fosizensertib's Impact on Cell Cycle Checkpoints: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosizensertib (formerly known as M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on cell cycle progression. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Introduction: ATR and Cell Cycle Control

The cell cycle is a tightly regulated process with inherent checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The G1/S, intra-S, and G2/M checkpoints halt cell cycle progression in the presence of DNA damage, providing a window for repair. ATR is a primary sensor of single-stranded DNA (ssDNA), which often arises from stalled replication forks, a condition known as replication stress.[1] In response to replication stress, ATR activates downstream signaling cascades that lead to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[2]

A key downstream target of ATR is the checkpoint kinase 1 (Chk1).[3] ATR-mediated phosphorylation of Chk1 at serine 345 (p-Chk1) is a critical activation step, leading to the inhibition of Cdc25 phosphatases. This, in turn, prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases of the cell cycle.[2][4]

Mechanism of Action of this compound

This compound, as a selective ATR inhibitor, directly targets the kinase activity of ATR. By doing so, it prevents the phosphorylation and activation of Chk1 and other downstream substrates. This abrogation of the ATR-mediated checkpoint has profound effects on cells experiencing DNA damage or replication stress, particularly cancer cells which often have a high degree of intrinsic replication stress and may have defects in other DDR pathways, such as a mutated ATM gene.[1][5]

The inhibition of ATR by this compound leads to:

  • Checkpoint Abrogation: Cells with damaged DNA are unable to arrest in the S or G2/M phase, leading to premature entry into mitosis.[6]

  • Increased Genomic Instability: The failure to repair DNA damage before cell division results in the accumulation of mutations and chromosomal aberrations.[1][2]

  • Synthetic Lethality: In cancer cells with mutations in other DDR genes, such as ATM or BRCA, the inhibition of ATR can be synthetically lethal. These cells are highly dependent on the ATR pathway for survival, and its inhibition leads to catastrophic DNA damage and cell death.[7][8][9][10]

cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cell Cycle Progression cluster_3 Inhibitory Action ssDNA ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) Cdc25 Cdc25 pChk1->Cdc25 inhibits CellCycleArrest S/G2/M Checkpoint Arrest pChk1->CellCycleArrest induces CDKs CDKs Cdc25->CDKs activates Mitosis Mitotic Entry CDKs->Mitosis promotes This compound This compound This compound->ATR inhibits

ATR Signaling and this compound Inhibition

Quantitative Data

In Vitro Potency (IC50)

This compound has demonstrated potent anti-proliferative activity across various cancer cell lines, particularly in small-cell lung cancer (SCLC).

Cell LineCancer TypeThis compound (M1774) IC50 (µM)
H146Small-Cell Lung Cancer~0.1 µM
H82Small-Cell Lung Cancer~0.2 µM
DMS114Small-Cell Lung Cancer~0.15 µM
Data derived from preclinical studies.[1]
Effect on Cell Cycle Distribution

Treatment with this compound, especially in combination with DNA-damaging agents, leads to significant alterations in cell cycle distribution.

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
HCT116Control45.230.124.7
HCT116SN-38 (20 nM)15.640.344.1
HCT116This compound (low dose) + SN-38 (20 nM)10.225.564.3
KM12L4aControl48.928.322.8
KM12L4aSN-38 (2.5 µg/ml)20.145.734.2
Representative data illustrating the trend of S and G2/M arrest.[6][11][12]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound (M1774)

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Normalize the data to the vehicle-treated control and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

A Seed cells in 96-well plate B Prepare this compound dilutions A->B C Treat cells B->C D Incubate for 72 hours C->D E Add viability reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Cell Viability Assay Workflow

Western Blot for Chk1 Phosphorylation

This protocol is used to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cancer cell lines

  • This compound (M1774)

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or a topoisomerase inhibitor like SN-38)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to attach.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent for a specified time.

  • Lyse the cells in ice-cold RIPA buffer.[4]

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[4]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-p-Chk1, 1:1000 dilution) overnight at 4°C.[2][3]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and a loading control.

A Cell treatment and lysis B Protein quantification (BCA) A->B C SDS-PAGE B->C D Western Transfer (PVDF) C->D E Blocking (5% BSA) D->E F Primary antibody (anti-p-Chk1) E->F G Secondary antibody (HRP) F->G H ECL Detection G->H I Analysis H->I

Western Blot Workflow for p-Chk1

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[13]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to de-convolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[14][15]

A Harvest and wash cells B Fix in 70% ethanol A->B C Wash and resuspend B->C D Stain with Propidium Iodide C->D E Flow cytometry acquisition D->E F Cell cycle analysis software E->F

Flow Cytometry Cell Cycle Analysis Workflow

γH2AX Staining for DNA Damage by Flow Cytometry

This assay measures the levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

Materials:

  • Treated and untreated cells

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently-labeled secondary antibody

  • Flow cytometer

Procedure:

  • Harvest and fix the cells as described in the cell cycle analysis protocol.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[16]

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells and incubate with the fluorescently-labeled secondary antibody for 30-60 minutes in the dark.[16][17]

  • Wash the cells and resuspend in PBS.

  • Analyze the samples on a flow cytometer to quantify the fluorescence intensity of γH2AX.

Conclusion

This compound is a potent ATR inhibitor that effectively disrupts cell cycle checkpoints, leading to increased genomic instability and cell death, particularly in cancer cells with underlying DNA damage response deficiencies. Its synergistic activity with various DNA damaging agents highlights its potential as a promising therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a framework for further investigation into the cellular and molecular effects of this compound and other ATR inhibitors.

References

The Pharmacodynamics of Fosizensertib: A Technical Guide to a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosizensertib is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death. Dysregulation of RIPK1 activity is implicated in the pathophysiology of numerous inflammatory conditions, including ulcerative colitis. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity. While specific quantitative data for this compound is not yet publicly available, this document presents illustrative data and protocols based on well-characterized RIPK1 inhibitors to provide a comprehensive understanding of its expected pharmacological profile.

Introduction to RIPK1 and Its Role in Disease

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor-alpha (TNF-α). It functions as a key signaling node, determining the cellular fate towards survival, apoptosis, or necroptosis—a form of programmed necrosis.

  • Pro-survival Signaling: In the presence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 is ubiquitinated, leading to the activation of the NF-κB and MAPK pathways, which promote the expression of pro-survival and pro-inflammatory genes.

  • Cell Death Signaling: When deubiquitinated, RIPK1's kinase activity can trigger two distinct cell death pathways:

    • Apoptosis: RIPK1 can interact with FADD and caspase-8 to initiate apoptosis.

    • Necroptosis: In caspase-8 deficient or inhibited conditions, RIPK1 can phosphorylate and activate RIPK3, leading to the formation of the necrosome complex and subsequent cell lysis mediated by MLKL.

Given its central role in inflammation and cell death, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the kinase activity of RIPK1.[1] By binding to the kinase domain of RIPK1, this compound is expected to prevent its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition is anticipated to block both RIPK1-dependent apoptosis and necroptosis, thereby mitigating the inflammatory response and tissue damage associated with excessive cell death.

Key Signaling Pathways Modulated by this compound

The primary pharmacodynamic effect of this compound is the modulation of the RIPK1 signaling pathway. The inhibition of RIPK1 kinase activity is expected to have the following consequences:

  • Inhibition of Necroptosis: By preventing the phosphorylation of RIPK3, this compound would block the formation of the necrosome and the execution of necroptotic cell death.

  • Modulation of NF-κB and MAPK Signaling: While the scaffolding function of RIPK1 in NF-κB activation is independent of its kinase activity, inhibition of RIPK1 kinase activity can indirectly influence these pathways by preventing cell death and the release of pro-inflammatory mediators.

Below is a diagram illustrating the central role of RIPK1 in cellular signaling and the expected point of intervention for this compound.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1_2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (scaffold) cIAP1_2->RIPK1_scaffold Ubiquitination RIPK1_kinase RIPK1 (kinase active) RIPK1_scaffold->RIPK1_kinase Deubiquitination NF-kB / MAPK pathways NF-kB / MAPK pathways RIPK1_scaffold->NF-kB / MAPK pathways Activation FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNF-alpha TNF-alpha TNF-alpha->TNF-R1 Gene Expression\n(Survival, Inflammation) Gene Expression (Survival, Inflammation) NF-kB / MAPK pathways->Gene Expression\n(Survival, Inflammation) This compound This compound This compound->RIPK1_kinase Inhibition

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Quantitative Pharmacodynamic Parameters (Illustrative)

While specific quantitative data for this compound are not publicly available, the following table provides representative pharmacodynamic parameters for a well-characterized, potent, and selective RIPK1 inhibitor. These values are intended to serve as a benchmark for the expected activity of this compound.

ParameterAssay TypeIllustrative ValueDescription
IC50 Recombinant Human RIPK1 Kinase Assay (e.g., ADP-Glo)1 - 10 nMConcentration of the inhibitor required to reduce the enzymatic activity of purified RIPK1 by 50%.
Ki Enzyme Kinetics Assay0.5 - 5 nMInhibition constant, representing the binding affinity of the inhibitor to RIPK1.
EC50 Cellular Necroptosis Assay (e.g., TNF-α induced necroptosis in HT-29 cells)10 - 100 nMConcentration of the inhibitor required to protect cells from necroptotic cell death by 50%.
Selectivity Kinome-wide screening (e.g., KINOMEscan)>1000-fold vs. other kinasesThe ratio of the IC50 for other kinases to the IC50 for RIPK1, indicating target specificity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of RIPK1 inhibitors. The following sections describe standard protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay quantitatively measures the enzymatic activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagents and Materials: Recombinant human RIPK1, ATP, assay buffer, test compound (e.g., this compound), and Transcreener® ADP² Assay kit.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the test compound, recombinant RIPK1 enzyme, and assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the ADP detection mix from the Transcreener® kit. f. Read the fluorescence polarization signal on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of RIPK1 activity for each concentration of the test compound and determine the IC50 value using a non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilution of this compound start->prep_compound mix_reagents Add this compound, RIPK1 enzyme, and buffer to plate prep_compound->mix_reagents initiate_reaction Add ATP to initiate reaction mix_reagents->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction and add detection mix incubate->stop_reaction read_signal Read fluorescence polarization stop_reaction->read_signal analyze_data Calculate % inhibition and IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for a RIPK1 kinase activity assay.

This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.

Protocol:

  • Cell Line: Human colon adenocarcinoma cells (HT-29) or other suitable cell lines.

  • Reagents: Cell culture medium, TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), a SMAC mimetic, test compound (e.g., this compound), and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with a serial dilution of the test compound for a specified time (e.g., 1 hour). c. Induce necroptosis by adding a combination of TNF-α, z-VAD-FMK, and a SMAC mimetic. d. Incubate for a period sufficient to induce cell death (e.g., 24 hours). e. Measure cell viability using a luminescence-based assay.

  • Data Analysis: Normalize the data to untreated and vehicle-treated controls and calculate the EC50 value.

In Vivo Models

This is a widely used model to evaluate the efficacy of therapeutic agents for inflammatory bowel disease.

Protocol:

  • Animals: C57BL/6 mice.

  • Induction of Colitis: Administer DSS (e.g., 3% w/v) in the drinking water for a defined period (e.g., 7 days).

  • Treatment: Administer the test compound (e.g., this compound) orally or via another appropriate route daily, starting before or after the induction of colitis.

  • Monitoring: a. Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI). b. At the end of the study, sacrifice the animals and collect the colon. c. Measure colon length and weight. d. Perform histological analysis of colon sections to assess tissue damage and inflammation. e. Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration. f. Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue or serum.

  • Data Analysis: Compare the parameters between the treated and vehicle control groups to assess the therapeutic efficacy of the test compound.

Colitis_Model_Workflow start Start induce_colitis Induce colitis with DSS in drinking water start->induce_colitis administer_drug Administer this compound or vehicle daily induce_colitis->administer_drug monitor_disease Monitor Disease Activity Index (weight, stool, blood) administer_drug->monitor_disease collect_samples Sacrifice and collect colon tissue monitor_disease->collect_samples analyze_samples Analyze colon length, histology, MPO, and cytokines collect_samples->analyze_samples assess_efficacy Compare treated vs. vehicle to determine efficacy analyze_samples->assess_efficacy end End assess_efficacy->end

Caption: Workflow for a DSS-induced colitis mouse model.

Downstream Effector Analysis

To further elucidate the pharmacodynamic effects of this compound, it is essential to analyze its impact on downstream signaling pathways.

NF-κB Activation Assay

Protocol:

  • Cell Culture and Treatment: Treat cells with a relevant stimulus (e.g., TNF-α) in the presence or absence of this compound.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would indicate inhibition of the pathway.

  • Immunofluorescence: Fix and permeabilize cells and use an antibody against p65 to visualize its nuclear translocation via fluorescence microscopy. Reduced nuclear staining in treated cells would indicate inhibition.

Cytokine Production Measurement

Protocol:

  • Sample Collection: Collect cell culture supernatants or serum from in vivo studies.

  • ELISA or Multiplex Assay: Use enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex) to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A reduction in cytokine levels in the this compound-treated group would demonstrate its anti-inflammatory effect.

Conclusion

This compound, as a RIPK1 kinase inhibitor, holds significant promise as a therapeutic agent for inflammatory diseases such as ulcerative colitis. Its mechanism of action, centered on the inhibition of necroptosis and modulation of inflammatory signaling, provides a targeted approach to disease management. The experimental protocols and illustrative pharmacodynamic data presented in this guide offer a comprehensive framework for the continued investigation and development of this compound and other molecules in its class. Further studies are warranted to establish the specific quantitative pharmacodynamic profile of this compound and to fully elucidate its therapeutic potential in clinical settings.

References

The Role of Berzosertib in the Inhibition of ATR Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In many cancer cells, which often harbor defects in other DDR pathways and experience high levels of replication stress, the ATR signaling cascade becomes a crucial survival mechanism. Berzosertib (also known as M6620 or VX-970) is a potent and selective, first-in-class inhibitor of ATR kinase.[1][2][3] This technical guide provides an in-depth overview of berzosertib's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the ATR-Chk1 Signaling Pathway

Berzosertib's primary molecular target is the ATR kinase.[2] ATR is a serine/threonine protein kinase that, in response to single-stranded DNA (ssDNA) which forms at sites of DNA damage and stalled replication forks, activates downstream signaling to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[4][5][6] A key substrate of ATR is checkpoint kinase 1 (Chk1).[5][7]

Upon activation, ATR phosphorylates and activates Chk1, initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[5][7] By selectively binding to and inhibiting the kinase activity of ATR, berzosertib prevents the phosphorylation and activation of Chk1.[1][7][8] This abrogation of the ATR-Chk1 signaling pathway disrupts the DNA damage checkpoint, leading to the accumulation of unrepaired DNA damage as the cells continue through the cell cycle.[7] This accumulation of genomic damage ultimately drives cancer cells into mitotic catastrophe and apoptosis.[1][7] This mechanism is particularly effective in tumors with high replication stress or defects in other DDR pathways, such as those with ATM mutations, a concept known as synthetic lethality.[1][9]

ATR_Signaling_Pathway ssDNA ssDNA Formation ATR ATR Kinase ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest promotes DNARepair DNA Repair Chk1->DNARepair promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis DNARepair->Apoptosis Berzosertib Berzosertib Berzosertib->ATR

Diagram 1. Berzosertib's inhibition of the ATR-Chk1 signaling pathway.

Quantitative Data on Berzosertib's Inhibitory Activity

The potency of berzosertib has been quantified in both biochemical and cellular assays across various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Berzosertib
Assay TypeCell Line/TargetIC50Exposure TimeReference
Kinase AssayHuman ATR19 nMN/A[3]
Cellular ATR IC50HT290.019 µM (19 nM)Not Specified[10][11]
Cell ViabilityHCT1160.061 µM (61 nM)Not Specified[10][11]
Cell ViabilityFaDu0.252 µM72 hours[10][12]
Cell ViabilityCal-270.285 µM72 hours[10][12]
Table 2: Recommended Phase II Doses (RP2D) of Berzosertib in Combination Therapies
Combination AgentBerzosertib DoseScheduleReference
Cisplatin (B142131)140 mg/m²Days 2 and 9, with cisplatin on Day 1 (Q3W)[13][14]
Carboplatin (B1684641)90 mg/m²Days 2 and 9, with carboplatin on Day 1 (Q3W)[9][13]

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of berzosertib are provided below.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol determines the cytotoxic effects of berzosertib on cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of berzosertib.

  • Methodology:

    • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow for cell attachment overnight.[10][12]

    • Drug Preparation: Prepare serial dilutions of berzosertib in complete medium. A suggested concentration range is 0.031 µM to 1 µM. Include a DMSO-only vehicle control.[10][12]

    • Treatment: Replace the medium with the prepared berzosertib dilutions or vehicle control and incubate for 72 hours.[12]

    • Resazurin (B115843) Incubation: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.[2]

    • Fluorescence Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[10]

    • Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.[12]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol quantifies the induction of apoptosis following berzosertib treatment.

  • Objective: To measure the activation of caspase-3 and -7 as an indicator of apoptosis.

  • Methodology:

    • Cell Seeding: Seed 5,000 cells per well in a 96-well white-walled plate and incubate for 24 hours.[10][12]

    • Treatment: Treat cells with the desired concentrations of berzosertib (e.g., 0.25 µM - 0.5 µM) and/or in combination with a DNA-damaging agent for 48 hours.[12]

    • Reagent Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.[2][12]

    • Incubation: Incubate the plate at room temperature for 30-60 minutes.[2][12]

    • Luminescence Measurement: Measure the luminescence using a plate reader.[12]

    • Data Analysis: Normalize luminescence readings to a vehicle control to determine the fold-change in caspase 3/7 activity.[12]

Western Blot for Phospho-Chk1 (Ser345)

This protocol assesses the direct inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.

  • Objective: To detect the levels of phosphorylated Chk1 (Ser345) and total Chk1 in cell lysates.

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of berzosertib for the desired time. Include a vehicle control (e.g., DMSO).[13]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2][13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2][13]

    • Sample Preparation & SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and heat at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[13]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][15]

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-Chk1 (Ser345) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10][13]

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

    • Analysis: The membrane can be stripped and re-probed for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Treatment with Berzosertib B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-pChk1) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Imaging and Quantification I->J

Diagram 2. A general workflow for Western Blot analysis of p-Chk1.
In Vitro ATR Kinase Assay

This protocol provides a general framework for directly measuring the inhibitory effect of berzosertib on ATR kinase activity.

  • Objective: To determine the IC50 value of berzosertib against purified ATR enzyme.

  • Methodology:

    • Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, active ATR enzyme, and a suitable substrate (e.g., a GST-p53 fusion protein).[13]

    • Inhibitor Addition: Add varying concentrations of berzosertib or a vehicle control to the reaction tubes and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[13]

    • Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP, depending on the detection method).[13]

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).[13]

    • Terminate Reaction: Stop the reaction by adding a termination buffer (e.g., SDS-PAGE loading buffer).[13]

    • Detection of Substrate Phosphorylation:

      • Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the substrate.

      • Non-Radiometric: Perform a Western blot using a phospho-specific antibody against the phosphorylated substrate.[13]

    • Data Analysis: Quantify the signal for the phosphorylated substrate at each berzosertib concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.[13]

Therapeutic Rationale: Exploiting Synthetic Lethality

The therapeutic strategy for berzosertib is largely based on the principle of synthetic lethality. Many cancers have defects in certain DNA repair pathways (e.g., mutations in ATM or BRCA genes), which makes them more reliant on the remaining intact pathways, such as the one controlled by ATR, for survival. By inhibiting ATR with berzosertib, both pathways are compromised, leading to a level of DNA damage that is unsustainable and results in selective killing of the cancer cells, while sparing normal cells that have functional DNA repair mechanisms.[1][9]

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell cluster_treatment Cancer Cell + Berzosertib Normal_ATR Functional ATR Pathway Normal_Viability Cell Viability Normal_ATR->Normal_Viability Normal_ATM Functional ATM Pathway Normal_ATM->Normal_Viability Cancer_ATR Functional ATR Pathway Cancer_Viability Cell Viability (Reliant on ATR) Cancer_ATR->Cancer_Viability Cancer_ATM Defective ATM Pathway Treated_ATR Inhibited ATR Pathway Cell_Death Cell Death Treated_ATR->Cell_Death Treated_ATM Defective ATM Pathway Treated_ATM->Cell_Death Berzosertib Berzosertib Berzosertib->Treated_ATR inhibits

Diagram 3. The principle of synthetic lethality with berzosertib.

Conclusion

Berzosertib is a highly selective inhibitor of ATR kinase that disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the inhibition of the ATR-Chk1 signaling pathway, leads to the accumulation of lethal DNA damage and apoptosis, particularly in tumors with existing DDR defects. The quantitative data from preclinical studies demonstrate its potency, and established experimental protocols allow for the robust assessment of its activity. As a leading compound in its class, berzosertib continues to be a valuable tool for investigating the therapeutic potential of ATR inhibition in oncology.

References

Methodological & Application

Application Notes and Protocols for Fosizensertib in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosizensertib is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis). Dysregulation of the RIPK1 signaling pathway is implicated in a variety of inflammatory and neurodegenerative diseases, as well as in the pathology of certain cancers. This compound, by targeting the kinase activity of RIPK1, offers a promising therapeutic strategy to modulate these pathological processes.

These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Mechanism of Action: RIPK1 Signaling Pathway

RIPK1 is a multifaceted protein that can function as both a kinase and a scaffold. Its activity is central to the cellular response to various stimuli, including tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex (Complex I), where it can initiate a pro-survival signaling cascade leading to the activation of NF-κB. However, under certain conditions, particularly when pro-survival signals are inhibited, RIPK1 can dissociate from Complex I and form cytosolic complexes that trigger cell death.

  • Apoptosis (Complex IIa): In the presence of active caspase-8, RIPK1 can contribute to the formation of a pro-apoptotic complex, leading to caspase-mediated cell death.

  • Necroptosis (Complex IIb or Necrosome): In a cellular environment where caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 to form the necrosome. This complex leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, causing lytic cell death.

This compound inhibits the kinase activity of RIPK1, thereby blocking the signaling cascades that lead to both apoptosis and necroptosis.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Recruits RIPK1 TNFa TNFα TNFa->TNFR1 Binds RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Complex_IIa Complex IIa RIPK1->Complex_IIa Caspase8 Caspase-8 RIPK1->Caspase8 Activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome RIPK3 RIPK3 RIPK1->RIPK3 Activates This compound This compound This compound->RIPK1 Inhibits Kinase Activity Complex_IIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis pMLKL p-MLKL Necrosome->pMLKL RIPK3->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes & Translocates

Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Determining the IC50 values of this compound across various cancer cell lines is crucial for understanding its therapeutic potential and for designing subsequent in vitro experiments. The following table provides a template for summarizing such data. Researchers should perform dose-response studies to determine the specific IC50 values for their cell lines of interest.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., HT-29Colon Carcinoma72[Insert experimentally determined value]
e.g., MDA-MB-231Breast Adenocarcinoma72[Insert experimentally determined value]
e.g., A549Lung Carcinoma72[Insert experimentally determined value]
e.g., U-87 MGGlioblastoma72[Insert experimentally determined value]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Cell Viability Assay (MTT or Resazurin Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For Resazurin Assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance (MTT) at 570 nm or fluorescence (Resazurin) at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on the RIPK1 signaling pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RIPK1, anti-pRIPK1, anti-RIPK3, anti-MLKL, anti-pMLKL, anti-Caspase-8, anti-cleaved Caspase-8, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Viability_Assay Cell Viability Assay (MTT/Resazurin) Cell_Culture->Viability_Assay Fosizensertib_Prep This compound Stock Preparation Fosizensertib_Prep->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Assay Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Data_Analysis Data Analysis & Quantification Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Application Notes for Fosizensertib in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosizensertib is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular necroptosis, a form of programmed necrotic cell death, and also plays a role in inflammatory signaling pathways.[1][2][3] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory diseases and conditions where necroptosis is implicated. These application notes provide a comprehensive guide for the use of this compound in cellular assays to characterize its inhibitory effects on necroptosis.

Principle of the Assay

The most common cellular assay to evaluate the efficacy of a RIPK1 inhibitor like this compound is a necroptosis inhibition assay. Necroptosis can be induced in susceptible cell lines, such as the human colon adenocarcinoma cell line HT-29 or the murine fibrosarcoma cell line L929, by stimulating the tumor necrosis factor receptor 1 (TNFR1) pathway while simultaneously inhibiting caspase activity.[4][5] Under these conditions, the cellular signaling cascade is driven towards necroptosis, which is dependent on the kinase activity of RIPK1 and RIPK3.[6] this compound is expected to specifically block this pathway, leading to a rescue of cell viability. The primary readout of the assay is typically cell viability, which can be measured using various methods including metabolic assays (e.g., MTT, XTT) or by assessing plasma membrane integrity (e.g., LDH release, propidium (B1200493) iodide staining).[5][7]

Data Presentation

Table 1: Illustrative Cellular Activity of this compound in a Necroptosis Inhibition Assay

Cell LineAssay TypeInduction MethodEndpoint MeasurementThis compound IC50 (nM)
HT-29Necroptosis InhibitionTNF-α (10 ng/mL) + SMAC mimetic (100 nM) + z-VAD-FMK (20 µM)Cell Viability (MTT)15
L929Necroptosis InhibitionTNF-α (20 ng/mL) + z-VAD-FMK (20 µM)LDH Release25
U937Necroptosis InhibitionTNF-α (10 ng/mL) + QVD-OPh (20 µM)Cell Viability (ATP-based)10

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical format for presenting results. Actual IC50 values should be determined experimentally.

Mandatory Visualizations

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 TRADD TRADD Complex I->TRADD TRAF2 TRAF2 Complex I->TRAF2 cIAP1/2 cIAP1/2 Complex I->cIAP1/2 NF-kB Survival NF-kB Survival Complex I->NF-kB Survival Ubiquitination Complex IIa (Apoptosome) Complex IIa (Apoptosome) RIPK1->Complex IIa (Apoptosome) Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) TRADD->Complex IIa (Apoptosome) FADD_a FADD Complex IIa (Apoptosome)->FADD_a Caspase-8_a Caspase-8 Complex IIa (Apoptosome)->Caspase-8_a Apoptosis Apoptosis Caspase-8_a->Apoptosis MLKL MLKL Complex IIb (Necrosome)->MLKL Phosphorylation RIPK3 RIPK3 RIPK3->Complex IIb (Necrosome) p-MLKL p-MLKL (oligomerization) MLKL->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Membrane disruption This compound This compound This compound->RIPK1 Inhibition Caspase Inhibitor Caspase Inhibitor Caspase Inhibitor->Caspase-8_a Inhibition

Caption: RIPK1 Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Pre-treat with serial dilutions of this compound B->C D Add necroptosis-inducing agents (e.g., TNF-α + z-VAD-FMK) C->D E Incubate for a defined period (e.g., 18-24 hours) D->E F Add viability reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate as per manufacturer's instructions F->G H Read absorbance/luminescence on a plate reader G->H I Normalize data to controls H->I J Generate dose-response curve I->J K Calculate IC50 value J->K

Caption: General workflow for a cell-based necroptosis inhibition assay.

Experimental Protocols

Protocol 1: Necroptosis Inhibition Assay using MTT

This protocol describes a method to assess the ability of this compound to inhibit TNF-α-induced necroptosis in HT-29 cells by measuring cell viability with the MTT assay.

Materials:

  • HT-29 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle for this compound)

  • Human TNF-α

  • z-VAD-FMK (pan-caspase inhibitor)

  • SMAC mimetic (e.g., BV6 or SM-164) - optional, but can enhance necroptosis induction

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HT-29 cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Carefully remove the medium from the wells and add 50 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Pre-incubate the plate for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution of necroptosis-inducing agents in complete medium. For HT-29 cells, a combination of TNF-α (final concentration 10-20 ng/mL), a SMAC mimetic (final concentration 100-500 nM), and z-VAD-FMK (final concentration 20 µM) is effective.[4]

    • Add 50 µL of the necroptosis-inducing solution to each well, except for the no-treatment control wells.

    • Incubate the plate for 18-24 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated, non-induced control (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value of this compound.

Protocol 2: Western Blot Analysis of RIPK1 and MLKL Phosphorylation

This protocol provides a method to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of RIPK1 and its downstream substrate MLKL.

Materials:

  • Treated cell lysates from the necroptosis assay

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • After the treatment period, aspirate the medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Expected Results:

In cells treated with necroptosis-inducing agents, there should be a clear increase in the phosphorylation of RIPK1 and MLKL. Pre-treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of both proteins, confirming its inhibitory effect on the RIPK1 kinase activity within the necroptotic signaling pathway. The total protein levels of RIPK1, MLKL, and the loading control should remain relatively constant across all conditions.

References

Application Notes and Protocols for Fosizensertib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosizensertib, also known as OSI-027, is a potent and selective, orally active, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2] Its mechanism of action, targeting both major complexes of the mTOR signaling pathway, makes it a compelling agent for investigation in various cancer models. These application notes provide detailed protocols and dosage information for the use of this compound in mouse xenograft models based on preclinical research.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound distinguishes itself from earlier mTOR inhibitors like rapamycin (B549165) by inhibiting both mTORC1 and mTORC2.[2] mTORC1 regulates cell growth and proliferation, while mTORC2 is involved in cell survival and cytoskeletal organization. By targeting both complexes, this compound can achieve a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] This dual inhibition can overcome some of the resistance mechanisms observed with mTORC1-specific inhibitors.[3]

mTOR_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival & Cytoskeleton Cell Survival & Cytoskeleton AKT->Cell Survival & Cytoskeleton S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Activates Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound (OSI-027) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Recommended Dosages for Mouse Xenograft Models

The following table summarizes effective dosages of this compound used in various human tumor xenograft models in mice. The route of administration in these studies was oral gavage.

Xenograft ModelDosageTreatment DurationObserved Effects
GEO (colorectal)65 mg/kg12 daysInhibition of mTORC1 and mTORC2 effectors.[1]
H292 (human lung)50 mg/kg21 days61% median tumor growth inhibition.[1]
Ovcar-5 (human ovarian)Not specifiedNot specified55% median tumor growth inhibition.[1]
MDA-MB-231 (breast)65 mg/kgSingle doseTime-dependent inhibition of p4E-BP1 and pAKT.[4]
COLO 205 (colon)Not specified12 daysSuperior efficacy compared to rapamycin.[2][4]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol outlines the subcutaneous implantation of human cancer cell lines into immunocompromised mice.

CDX_Workflow cluster_preparation Cell Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment Harvest Harvest Cancer Cells (e.g., GEO, H292) Resuspend Resuspend in Matrigel/PBS Harvest->Resuspend Inject Subcutaneous Injection into flank of mouse Resuspend->Inject Measure Tumor Growth Measurement Inject->Measure Treat Initiate this compound Treatment Measure->Treat

Caption: Workflow for establishing a cell line-derived xenograft model.

Materials:

  • Human cancer cell line of interest (e.g., GEO, H292, Ovcar-5, MDA-MB-231, COLO 205)

  • Culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (or other extracellular matrix)

  • Immunocompromised mice (e.g., Nude, SCID, or NSG)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions to ~80% confluency.

  • Cell Harvest: Detach cells using trypsin-EDTA, wash with PBS, and perform a cell count.

  • Cell Suspension: Resuspend the required number of cells (typically 1 x 10^6 to 10 x 10^6 cells) in a sterile solution of PBS and Matrigel (a 1:1 ratio is common). Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

This compound Formulation and Administration

Materials:

  • This compound (OSI-027) powder

  • Vehicle for formulation (e.g., 0.5% methylcellulose, 5% N-methyl-2-pyrrolidone in polyethylene (B3416737) glycol 300)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation: Prepare the dosing solution by suspending this compound powder in the chosen vehicle to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL gavage volume). Ensure the suspension is homogenous before each administration.

  • Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage. The volume of administration should be based on the individual mouse's body weight.

Efficacy and Pharmacodynamic Studies

Procedure:

  • Treatment: Treat the mice according to the dosages and schedules outlined in the table above. Monitor the body weight of the mice and tumor dimensions throughout the study.

  • Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition. This can be calculated at the end of the study.

  • Pharmacodynamic Analysis: To assess the in vivo target engagement of this compound, tumors can be collected at various time points after dosing (e.g., 2, 8, and 24 hours post-dose).[1][4]

  • Tissue Processing: Excise tumors, snap-freeze in liquid nitrogen, or fix in formalin for subsequent analysis.

  • Biomarker Analysis: Prepare tumor lysates for Western blotting to analyze the phosphorylation status of mTORC1 substrates (e.g., p-4E-BP1, p-S6K) and mTORC2 substrates (e.g., p-AKT Ser473).[4]

Combination Therapy

This compound has also been evaluated in combination with other anti-cancer agents. For instance, in H292 and Ovcar-5 xenograft models, combining this compound with sunitinib (B231) (a multi-targeted tyrosine kinase inhibitor) resulted in significantly better tumor growth inhibition and even tumor regression compared to either agent alone.[1] When designing combination studies, it is crucial to establish the optimal dose and schedule for each agent individually before evaluating the combination.

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models. The provided dosages and protocols offer a solid foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this dual mTORC1/mTORC2 inhibitor. Careful consideration of the tumor model, dosing schedule, and pharmacodynamic endpoints will be critical for successful preclinical evaluation.

References

Preparing Fosizensertib Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

Fosizensertib is a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP-1) kinase, a key mediator of necroptosis and inflammation. Accurate and consistent preparation of this compound stock solutions is crucial for reliable in vitro studies. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Introduction

This compound is a small molecule inhibitor of RIP-1 kinase, which plays a critical role in the regulation of cell death and inflammatory signaling pathways. Inhibition of RIP-1 kinase is a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. For researchers investigating the biological effects of this compound in cell-based assays, the proper preparation of stock solutions is the first and a critical step to ensure the reproducibility and accuracy of experimental results. This application note provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (S)-1-(5-((1-(difluoromethyl)-1H-pyrazol-4-yl)ethynyl)-N-methylnicotinamido)-3-phenylpropan-2-yl dihydrogen phosphate[1]
Molecular Formula C22H21F2N4O5P[1]
Molecular Weight 490.4 g/mol [1]
Appearance To be determined[1]
Purity >98%[1]
Solvent for Stock DMSO is recommended based on the solubility of other RIP-1 kinase inhibitors.
Storage of Solid Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[1]
Storage of Stock Solution 0-4°C for short term (days to weeks) or -20°C for long term (months).[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.

  • Pre-weighing Preparation: Before handling the compound, ensure that you are wearing appropriate PPE. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out 4.904 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): If the stock solution needs to be sterile and the DMSO used was not pre-sterilized, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Dilution of this compound Stock Solution for Cell Culture

For cell-based experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to first prepare an intermediate dilution of this compound in cell culture medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to make a 10 µM working solution.

  • Final Dilution: Add the desired volume of the working solution to your cell culture plates. For example, add 100 µL of the 10 µM working solution to 900 µL of cell culture medium in a well of a 12-well plate to achieve a final concentration of 1 µM.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated cells.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is an inhibitor of RIP-1 (Receptor-Interacting Protein 1) kinase. RIP-1 kinase is a critical upstream regulator of necroptosis, a form of programmed cell death, and also plays a role in inflammatory signaling. The diagram below illustrates the simplified signaling pathway.

RIP1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIP1) TNFR1->Complex_I recruits TNFa TNFα TNFa->TNFR1 binds Complex_IIa Complex IIa (TRADD, FADD, Pro-caspase-8, RIP1) Complex_I->Complex_IIa transitions to Complex_IIb Complex IIb (Necrosome) (RIP1, RIP3, MLKL) Complex_I->Complex_IIb when cIAPs are depleted Inflammation Inflammation (NF-κB Activation) Complex_I->Inflammation Caspase8 Caspase-8 Complex_IIa->Caspase8 activates RIP1_kin RIP1 Kinase Activity Complex_IIb->RIP1_kin activates This compound This compound This compound->RIP1_kin inhibits RIP3 RIP3 RIP1_kin->RIP3 phosphorylates MLKL MLKL RIP3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerizes & forms pores Caspase8->RIP1_kin cleaves & inhibits Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Simplified RIP-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the workflow for preparing a this compound stock solution.

Stock_Solution_Workflow cluster_workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound (e.g., 4.904 mg) start->weigh add_dmso Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Yes store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting

  • Precipitation upon dilution in aqueous media: This can occur if the concentration of the drug is too high or if it is diluted too quickly. To avoid this, use a two-step dilution method as described in the protocol and ensure the final DMSO concentration is low.

  • Inconsistent experimental results: This may be due to inaccurate weighing, incomplete dissolution of the compound, or degradation of the stock solution from repeated freeze-thaw cycles. Always use calibrated equipment, ensure complete dissolution, and use single-use aliquots.

  • Cell toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control in your experiments to assess the effect of DMSO on your specific cell line and keep the final DMSO concentration as low as possible (ideally <0.1%).

Conclusion

The protocol described in this application note provides a reliable method for preparing this compound stock solutions for in vitro cell culture experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results when studying the effects of this potent RIP-1 kinase inhibitor.

References

Application Notes and Protocols: Fosizensertib in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosizensertib (also known as azenosertib (B8217948) or ZN-c3) is a potent and selective oral inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound prevents the repair of DNA damage in cancer cells, forcing them into premature and catastrophic mitosis, ultimately leading to apoptosis.[3] Cisplatin (B142131) is a platinum-based chemotherapeutic agent that induces DNA damage by forming intra- and inter-strand crosslinks.[2] The combination of this compound and cisplatin represents a promising therapeutic strategy, leveraging a synthetic lethality approach where the inhibition of DNA damage response by this compound enhances the cytotoxic effects of DNA-damaging agents like cisplatin.[3]

These application notes provide an overview of the preclinical rationale and clinical study design for the combination of this compound and cisplatin, including detailed experimental protocols and representative data.

Mechanism of Action: A Synergistic Approach

Cisplatin treatment leads to the formation of DNA adducts, which activates DNA damage response (DDR) pathways and causes cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[2] WEE1 kinase is a key component of this checkpoint, phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing entry into mitosis.[3] In cancer cells, particularly those with existing defects in other cell cycle checkpoints (e.g., p53 mutations), the G2/M checkpoint is crucial for survival after DNA damage.

This compound inhibits WEE1, abrogating the G2/M checkpoint.[2] In the presence of cisplatin-induced DNA damage, this inhibition forces the cell to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death.[2][3] This synergistic interaction enhances the antitumor activity beyond what can be achieved with either agent alone.

Fosizensertib_Cisplatin_MoA cluster_0 Cancer Cell Cisplatin Cisplatin DNA_Damage DNA Damage (Double-Strand Breaks) Cisplatin->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR G2M_Checkpoint G2/M Checkpoint Activation DDR->G2M_Checkpoint WEE1 WEE1 Kinase G2M_Checkpoint->WEE1 activates CDK1_active CDK1 (active) G2M_Checkpoint->CDK1_active fails to inhibit CDK1 CDK1_inactive CDK1 (inactive) p-Tyr15 WEE1->CDK1_inactive phosphorylates (inhibits) WEE1_inhibited WEE1 Kinase (Inhibited) Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CDK1_inactive->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival This compound This compound (ZN-c3) This compound->WEE1 inhibits Mitosis Premature Mitotic Entry CDK1_active->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis

Caption: Mechanism of action of this compound and cisplatin.

Data Presentation

While specific preclinical data for the direct combination of this compound and cisplatin is not publicly available, the following tables present representative data. Table 1 shows clinical outcomes for this compound in combination with carboplatin, a closely related platinum-based drug, in patients with platinum-resistant ovarian cancer.[4][5] Table 2 provides an example of preclinical in vitro data for another WEE1 inhibitor, adavosertib, in combination with cisplatin to illustrate the expected synergistic effects.

Table 1: Clinical Activity of this compound (ZN-c3) in Combination with Carboplatin in Platinum-Resistant Ovarian Cancer (NCT04516447)

Patient Population Number of Patients (evaluable) Objective Response Rate (ORR) Disease Control Rate (DCR)* Median Progression-Free Survival (mPFS)
Platinum-Resistant/Refractory Ovarian Cancer 11 45.5% 81.8% 10.4 months

DCR is defined as complete response, partial response, and stable disease. (Data adapted from a Phase 1b dose-escalation study)[4]

Table 2: Representative Preclinical In Vitro Activity of a WEE1 Inhibitor (Adavosertib) with Cisplatin in Gastric Cancer Cell Lines

Cell Line Adavosertib IC50 (µM) Cisplatin IC50 (µM) Combination Index (CI)**
HGC27 (p53 wild-type) 0.35 4.5 < 1 (Synergistic)
MGC803 (p53 mutant) 0.28 3.8 < 1 (Synergistic)
AGS (p53 wild-type) 0.42 5.2 < 1 (Synergistic)

**CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. (Data is representative and based on studies with adavosertib).

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and cisplatin.

Experimental_Workflow invitro In Vitro Studies cell_viability Cell Viability Assay (IC50 & Synergy) invitro->cell_viability western_blot Western Blot (Mechanism of Action) invitro->western_blot colony_formation Colony Formation Assay (Long-term Survival) invitro->colony_formation invivo In Vivo Studies cell_viability->invivo western_blot->invivo colony_formation->invivo xenograft Tumor Xenograft Model (Efficacy & Tolerability) invivo->xenograft pd_analysis Pharmacodynamic Analysis (Biomarker Modulation) invivo->pd_analysis data_analysis Data Analysis & Interpretation xenograft->data_analysis pd_analysis->data_analysis

Caption: Preclinical experimental workflow.
Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually and to assess the synergistic effect of the combination in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., OVCAR-3 for ovarian cancer, Calu-6 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder, to be dissolved in DMSO)

  • Cisplatin (solution or powder, to be dissolved in saline or DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and cisplatin in DMSO.

    • Create a dose-response matrix. For single-agent treatments, prepare serial dilutions of each drug. For combination treatments, prepare a matrix of varying concentrations of both drugs.

    • Add 100 µL of medium containing the drugs (or vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in combination with cisplatin in a mouse xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Cancer cell line for implantation (e.g., OVCAR-3)

  • Matrigel

  • This compound (for oral gavage)

  • Cisplatin (for intraperitoneal injection)

  • Vehicle solutions (e.g., 0.5% methylcellulose (B11928114) for this compound, saline for cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 OVCAR-3 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Cisplatin alone

      • Group 4: this compound + Cisplatin

  • Drug Administration:

    • Administer this compound via oral gavage daily or on an intermittent schedule (e.g., 5 days on, 2 days off).

    • Administer cisplatin via intraperitoneal injection once weekly.

    • Dosing will be based on prior tolerability studies.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Monitor body weight and clinical signs of toxicity twice weekly.

  • Study Endpoint:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between treatment groups (e.g., using ANOVA).

Clinical Trial Protocol Synopsis

The combination of this compound with platinum-based chemotherapy is being evaluated in clinical trials. Below is a synopsis of a representative Phase Ib study.

Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Enrollment screening->enrollment dose_escalation Phase 1b: Dose Escalation (3+3 Design) enrollment->dose_escalation cohort1 Cohort 1: This compound (Dose A) + Cisplatin (Std. Dose) dose_escalation->cohort1 cohort2 Cohort 2: This compound (Dose B) + Cisplatin (Std. Dose) cohort1->cohort2 cohort_n ... cohort2->cohort_n mtd_rp2d Determine MTD / RP2D cohort_n->mtd_rp2d dose_expansion Phase 2: Dose Expansion mtd_rp2d->dose_expansion expansion_cohort Enroll Patients at RP2D dose_expansion->expansion_cohort endpoints Endpoint Analysis (Safety, Efficacy, PK/PD) expansion_cohort->endpoints

Caption: Representative Phase 1b/2 clinical trial design.

Title: A Phase 1b/2 Study of this compound in Combination with Cisplatin in Patients with Advanced Solid Tumors.

Objectives:

  • Primary (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with cisplatin. To evaluate the safety and tolerability of the combination.

  • Secondary (Phase 2): To assess the preliminary antitumor activity of the combination (Objective Response Rate, Duration of Response, Progression-Free Survival).

Key Eligibility Criteria:

  • Inclusion:

    • Histologically confirmed advanced or metastatic solid tumor refractory to standard therapies.

    • Measurable disease per RECIST v1.1.

    • Adequate organ function.

  • Exclusion:

    • Prior treatment with a WEE1 inhibitor.

    • Unresolved toxicities from prior therapies.

Treatment Plan:

  • Phase 1b (Dose Escalation):

    • A standard 3+3 dose-escalation design will be used.

    • Patients will receive a standard dose of cisplatin (e.g., 75 mg/m² intravenously every 21 days).

    • This compound will be administered orally once daily at escalating dose levels in successive cohorts.

    • Dose-limiting toxicities (DLTs) will be assessed during the first cycle to determine the MTD.

  • Phase 2 (Dose Expansion):

    • An expansion cohort of patients will be enrolled at the RP2D to further evaluate safety and preliminary efficacy.

Assessments:

  • Safety: Monitored via adverse event reporting (CTCAE v5.0), physical exams, and laboratory tests.

  • Efficacy: Tumor assessments (e.g., CT or MRI scans) performed every 6-9 weeks.

  • Pharmacokinetics (PK): Plasma samples collected to determine the PK profile of this compound and cisplatin.

  • Pharmacodynamics (PD): Optional tumor biopsies may be collected to assess target engagement and biomarker modulation.

Conclusion

The combination of the WEE1 inhibitor this compound with the DNA-damaging agent cisplatin holds significant promise as a therapeutic strategy for various solid tumors. The synergistic mechanism of action, supported by preclinical rationale and ongoing clinical investigation, suggests that this combination could provide a meaningful benefit to patients, particularly those with tumors harboring DNA damage response deficiencies. The protocols outlined above provide a framework for the continued investigation of this promising combination therapy.

References

Application of Fosizensertib (Fidrisertib) in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Fosizensertib, now more commonly known as Fidrisertib (IPN60130), is a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor.[1][2][3] While its primary clinical development is focused on the treatment of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by excessive bone formation due to a gain-of-function mutation in the ACVR1 gene (encoding ALK2), its mechanism of action holds significant potential for research in other areas, including oncology, particularly within organoid culture systems.[1][4][5][6]

Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate the architecture and function of their tissue of origin, making them powerful tools for disease modeling and drug screening.[7][8][9][10] The application of Fidrisertib in cancer organoid models, especially those where the ALK2/BMP signaling pathway is implicated, presents a valuable opportunity to investigate cancer pathogenesis and evaluate a novel therapeutic strategy.

Mechanism of Action

Fidrisertib is a small molecule inhibitor that targets the kinase activity of ALK2.[11][12][13] In FOP, a mutation in ALK2 leads to its hyperactivation, causing dysregulated BMP signaling and subsequent heterotopic ossification.[1][2] Fidrisertib is designed to specifically inhibit this aberrant signaling.[5] The BMP signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cell differentiation, and its dysregulation has been linked to various cancers, including diffuse intrinsic pontine glioma (DIPG) and medulloblastoma.[11][14][15] By inhibiting ALK2, Fidrisertib can modulate downstream signaling through the SMAD proteins (SMAD1/5/9), thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[11]

Applications in Organoid Culture Systems

The use of Fidrisertib in organoid cultures can be broadly categorized into two main areas:

  • Disease Modeling: Patient-derived cancer organoids harboring mutations or amplifications in the ACVR1 gene or exhibiting aberrant BMP pathway activation can be cultured to study the functional consequences of these alterations. Treatment with Fidrisertib can help elucidate the role of ALK2 signaling in tumor initiation, progression, and the maintenance of the cancer stem cell phenotype.

  • Drug Screening and Efficacy Testing: Cancer organoids provide a physiologically relevant platform to assess the anti-tumor efficacy of Fidrisertib. High-throughput screening of organoid viability, growth, and specific cellular responses upon treatment can provide valuable preclinical data. This is particularly relevant for cancers where ALK2 is a potential therapeutic target.[11][12]

Quantitative Data Summary

While specific quantitative data on the effects of this compound (Fidrisertib) in cancer organoid models is not yet widely published, the following table provides a template for the types of data that should be generated and presented. The values provided are for illustrative purposes only and will need to be determined experimentally.

Organoid ModelCancer TypeALK2/BMP Pathway StatusIC50 (µM)Effect on Organoid Size (at 1 µM)Apoptosis Induction (Fold Change at 1 µM)
PDO-001GlioblastomaACVR1 amplification0.545% decrease3.2
PDO-002MedulloblastomaHigh BMP4 expression1.230% decrease2.5
PDO-003Colorectal CancerWild-type ACVR1>10No significant change1.1
Healthy Colon OrganoidsNormal TissueWild-type ACVR1>20No significant change1.0

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Cancer Organoids

This protocol outlines the general steps for establishing and maintaining patient-derived organoids (PDOs) from tumor biopsies.

Materials:

  • Tumor tissue biopsy

  • Basement membrane matrix (e.g., Matrigel®)

  • Advanced DMEM/F12 medium

  • Organoid growth medium supplements (specific to the tissue of origin, may include EGF, Noggin, R-spondin1, etc.)

  • Collagenase, Dispase, or other tissue dissociation enzymes

  • Cell recovery solution

  • Culture plates (24-well or 48-well)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Tissue Digestion: Mince the tumor biopsy into small fragments and digest with an appropriate enzyme cocktail to obtain a single-cell or small-cell-cluster suspension.

  • Embedding in Matrix: Resuspend the cell pellet in a basement membrane matrix on ice.

  • Plating: Dispense droplets of the cell-matrix suspension into pre-warmed culture plates. Allow the matrix to solidify at 37°C.

  • Culture: Overlay the solidified domes with the appropriate organoid growth medium.

  • Maintenance: Change the medium every 2-3 days and monitor organoid formation and growth using a microscope.

  • Passaging: Once organoids are established, they can be passaged by mechanical disruption and re-embedding in a fresh matrix.

Protocol 2: Drug Screening with this compound (Fidrisertib) in Organoids

This protocol describes a method for assessing the dose-response effect of Fidrisertib on established organoids.

Materials:

  • Established organoid cultures

  • This compound (Fidrisertib) stock solution (in DMSO)

  • Organoid growth medium

  • 384-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer or plate reader

Procedure:

  • Organoid Dissociation and Plating: Dissociate established organoids into small fragments or single cells and resuspend in the basement membrane matrix. Seed the organoid suspension into a 384-well plate.

  • Drug Preparation: Prepare a serial dilution of Fidrisertib in organoid growth medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Treatment: After the matrix has solidified and the organoids have started to form (typically 24-48 hours), carefully add the Fidrisertib dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assay: Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK2 ALK2 (ACVR1) SMAD159 SMAD1/5/9 ALK2->SMAD159 phosphorylates TypeII_Receptor Type II Receptor TypeII_Receptor->ALK2 recruits & phosphorylates pSMAD159 p-SMAD1/5/9 SMAD159->pSMAD159 becomes SMAD_Complex SMAD Complex pSMAD159->SMAD_Complex binds to SMAD4 SMAD4 SMAD4->SMAD_Complex binds to Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes regulates BMP_Ligand BMP Ligand BMP_Ligand->TypeII_Receptor binds This compound This compound (Fidrisertib) This compound->ALK2 inhibits

Caption: ALK2/BMP signaling pathway and the inhibitory action of this compound (Fidrisertib).

Organoid_Drug_Screening_Workflow cluster_prep Organoid Preparation cluster_treatment Treatment cluster_analysis Analysis Tumor_Biopsy 1. Tumor Biopsy Digestion 2. Tissue Digestion Tumor_Biopsy->Digestion Embedding 3. Embedding in Matrix Digestion->Embedding Plating_384 4. Plating in 384-well Plate Embedding->Plating_384 Treatment 6. Add Drug to Organoids Plating_384->Treatment Drug_Dilution 5. Prepare this compound Serial Dilutions Drug_Dilution->Treatment Incubation 7. Incubate (e.g., 72h) Treatment->Incubation Viability_Assay 8. Cell Viability Assay Incubation->Viability_Assay Data_Acquisition 9. Read Plate Viability_Assay->Data_Acquisition Data_Analysis 10. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for screening this compound (Fidrisertib) in organoids.

References

Application Note: Flow Cytometry Analysis of Apoptosis Following Fisetin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Note: The user query referenced "Fosizensertib." As searches for this compound yielded no specific results, and given the context of apoptosis induction, this document will focus on "Fisetin," a well-researched natural flavonoid with known pro-apoptotic effects. It is presumed that "this compound" was a typographical error.

Fisetin (B1672732), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest in cancer research due to its anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Fisetin has been shown to induce apoptosis through multiple signaling pathways, making it a promising candidate for cancer therapy.[1] This application note provides a detailed protocol for the analysis of apoptosis induced by Fisetin using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The Annexin V/PI dual-staining method is a widely used assay for this purpose. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] This dual-staining approach allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)

Data Presentation

The following table represents example data from a hypothetical experiment where a cancer cell line was treated with varying concentrations of Fisetin for 48 hours.

Table 1: Quantitation of Apoptosis by Flow Cytometry after Fisetin Treatment

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Fisetin2575.6 ± 3.515.8 ± 2.28.6 ± 1.9
Fisetin5052.1 ± 4.128.4 ± 3.719.5 ± 3.3
Fisetin10028.9 ± 3.845.3 ± 4.525.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials:

  • Fisetin (stock solution prepared in DMSO)

  • Appropriate cancer cell line (e.g., HeLa, K562)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with varying concentrations of Fisetin (e.g., 0, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest Fisetin dose.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells: Gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.

    • For adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Analyze the data using appropriate software to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations

Fisetin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Fisetin Fisetin DR Death Receptors (e.g., DR4, DR5) Fisetin->DR Upregulates Bax Bax Fisetin->Bax Upregulates Bcl2 Bcl-2 Fisetin->Bcl2 Downregulates ProCasp8 Pro-Caspase-8 DR->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion Bax->Mito Bcl2->Bax CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Fisetin-induced apoptosis signaling pathways.

Flow_Cytometry_Workflow A 1. Seed & Culture Cells B 2. Treat with Fisetin (and Vehicle Control) A->B C 3. Incubate (e.g., 48h) B->C D 4. Harvest Cells (Trypsinize if adherent) C->D E 5. Wash with cold PBS D->E F 6. Stain with Annexin V-FITC & PI in 1X Binding Buffer E->F G 7. Incubate 15 min at RT, dark F->G H 8. Add 1X Binding Buffer G->H I 9. Analyze by Flow Cytometry H->I

Caption: Experimental workflow for apoptosis analysis.

Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis Q1 Q1 Necrotic (AV- / PI+) Q2 Q2 Late Apoptotic (AV+ / PI+) Q3 Q3 Live (AV- / PI-) Q4 Q4 Early Apoptotic (AV+ / PI-)

Caption: Flow cytometry quadrant analysis logic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Novel Kinase Inhibitor Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Fosizensertib" is not publicly available in scientific literature and databases. The following technical support center provides a comprehensive guide for optimizing the concentration of a novel kinase inhibitor in cancer cell lines, based on established methodologies and best practices in the field. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new kinase inhibitor for my cancer cell line?

A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[1] This value serves as a critical benchmark for comparing the potency of different inhibitors and for selecting appropriate concentrations for subsequent experiments.[1]

Q2: How do I prepare my novel kinase inhibitor for cell-based assays?

A2: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, the stock solution is serially diluted in cell culture media to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate the cancer cells with the inhibitor?

A3: The incubation time is a critical parameter that can significantly influence the observed IC50 value. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to understand the kinetics of your inhibitor's effect.[1] The choice of incubation time should be based on the cell line's doubling time and the specific biological question being addressed.

Q4: What are the common methods to assess cell viability after inhibitor treatment?

A4: Several assays are available to measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells. Other common methods include the WST-8 assay, which is similar to the MTT assay, and luminescence-based assays that measure ATP content as an indicator of cell viability. The choice of assay can depend on the cell type and experimental setup.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Calibrate your pipettes regularly to ensure accurate liquid handling.

  • Possible Cause: Degradation of the inhibitor.

    • Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If instability in the media is suspected, consider refreshing the media with the inhibitor for longer incubation periods.

  • Possible Cause: Biological variability of the cell line.

    • Solution: Use cells within a consistent passage number range for all experiments. Regularly check for mycoplasma contamination, which can affect cell growth and drug sensitivity.

Issue 2: The inhibitor shows high potency in biochemical assays but weak activity in cell-based assays.

  • Possible Cause: Poor cell permeability.

    • Solution: The physicochemical properties of the compound may limit its ability to cross the cell membrane. While difficult to modify the compound itself, understanding its properties can inform the interpretation of results.

  • Possible Cause: Active efflux by transporter proteins.

    • Solution: Cancer cells can express efflux pumps that actively remove the inhibitor from the cell. This can be investigated using specific inhibitors of these pumps, although this adds complexity to the experiment.

  • Possible Cause: The inhibitor is a substrate for metabolic enzymes.

    • Solution: The inhibitor may be rapidly metabolized and inactivated by the cells.

Issue 3: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause: Off-target effects.

    • Solution: The inhibitor may be affecting other critical cellular pathways in addition to the intended target. Consider performing kinase profiling to assess the inhibitor's selectivity.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle control (media with the same concentration of DMSO but no inhibitor) to assess solvent toxicity.

Data Presentation

Table 1: Example of IC50 Values for a Novel Kinase Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer721.2
A549Lung Cancer725.8
HCT116Colon Cancer722.5
U87 MGGlioblastoma7210.3

Experimental Protocols

Protocol: Determining the IC50 of a Novel Kinase Inhibitor using the MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a 2X serial dilution of the novel kinase inhibitor in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.

    • Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Inhibitor Add Inhibitor to Cells Cell_Seeding->Add_Inhibitor Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor Inhibitor_Dilution->Add_Inhibitor Incubation Incubate for 24-72h Add_Inhibitor->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance Formazan_Solubilization->Read_Absorbance IC50_Calculation Calculate IC50 Read_Absorbance->IC50_Calculation

Caption: Workflow for determining the IC50 of a novel kinase inhibitor.

Troubleshooting_Logic_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent IC50 Results Cell_Density Inconsistent Cell Seeding Start->Cell_Density Inhibitor_Stability Inhibitor Degradation Start->Inhibitor_Stability Bio_Variability Biological Variability Start->Bio_Variability Calibrate_Pipettes Calibrate Pipettes Cell_Density->Calibrate_Pipettes Use_Cell_Counter Use Cell Counter Cell_Density->Use_Cell_Counter Fresh_Dilutions Use Fresh Dilutions Inhibitor_Stability->Fresh_Dilutions Consistent_Passage Use Consistent Passage # Bio_Variability->Consistent_Passage Mycoplasma_Test Test for Mycoplasma Bio_Variability->Mycoplasma_Test Signaling_Pathway_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Response Cell Proliferation / Survival Transcription_Factor->Cell_Response Inhibitor Novel Kinase Inhibitor Inhibitor->Kinase_A

References

Technical Support Center: Troubleshooting Fosizensertib Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with Fosizensertib in aqueous solutions during their experiments. The following information is curated to address specific issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous solutions?

A1: Like many small-molecule kinase inhibitors, this compound is a lipophilic (fat-soluble) compound. Kinase inhibitors often bind to the ATP-binding pocket of their target kinases, which tends to be hydrophobic. This inherent chemical property leads to low solubility in polar solvents like water and aqueous buffers.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically below 1%) is advisable, but may not always prevent precipitation for highly insoluble compounds.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds that are weak bases. These molecules possess ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally enhances their interaction with water and increases solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form. The exact pH-solubility profile for this compound is not publicly available and may need to be determined empirically.

Q4: What are some alternative solvents to DMSO for preparing stock solutions of this compound?

A4: While DMSO is the most common solvent for creating high-concentration stock solutions of kinase inhibitors, other organic solvents can be considered if solubility or assay compatibility is an issue. Potential alternatives include ethanol (B145695), N,N-dimethylformamide (DMF), and dimethylacetamide (DMAC). However, the compatibility of these solvents with your specific experimental system must be verified.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound powder does not fully dissolve in DMSO.

  • Question: I am trying to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO, but the solid is not dissolving completely, even after vortexing. What should I do?

  • Answer:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break down aggregates and facilitate dissolution.

    • Gentle Warming: Gently warm the solution to 37°C in a water bath. Be cautious with this method and ensure that the compound is stable at this temperature by checking the product datasheet or performing a stability test.

    • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water contamination can reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO from a sealed container.

Issue 2: this compound precipitates upon dilution into aqueous buffer.

  • Question: My 10 mM this compound stock in DMSO is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms immediately. How can I prevent this?

  • Answer:

    • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.

    • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while maintaining the compound's solubility.

    • Use a Co-solvent: In some cases, including a small percentage of a water-miscible organic co-solvent like ethanol in your final aqueous solution can improve solubility.

    • Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01-0.1% Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to keep the compound in solution by forming micelles.

    • pH Adjustment: If your experimental system allows, test the solubility of this compound in buffers with different pH values. If it is a weak base, a lower pH may increase its solubility.

Issue 3: this compound solution becomes cloudy over time during an experiment.

  • Question: My this compound solution was initially clear in my cell culture medium, but after a few hours of incubation, it has become cloudy. What could be the cause?

  • Answer: This indicates that the compound is slowly precipitating out of the solution. This can be due to temperature changes, interactions with components in the medium (e.g., proteins), or the compound exceeding its thermodynamic solubility limit over time.

    • Maintain Constant Temperature: Ensure a stable temperature is maintained throughout your experiment.

    • Re-evaluate Solubility Enhancers: You may need to increase the concentration of surfactants or co-solvents, if compatible with your assay.

    • Consider a Different Formulation: For longer-term experiments, using a formulation like a cyclodextrin (B1172386) inclusion complex or a solid dispersion might be necessary to maintain solubility.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not consistently available in public datasheets. Researchers should consider this as a compound that requires empirical determination of its solubility in their specific experimental systems. The table below provides general solubility information for many poorly soluble kinase inhibitors and should be used as a guideline.

Solvent/SolutionGeneral Solubility of Poorly Soluble Kinase InhibitorsRecommendations for this compound
DMSO Often soluble up to 100 mMPrepare high-concentration stock solutions (e.g., 10-50 mM).
Ethanol Solubility varies, often up to 100 mM for some inhibitorsCan be used as an alternative to DMSO or as a co-solvent.
Water Generally insoluble or very poorly solubleDirect dissolution in water is not recommended.
Aqueous Buffers (e.g., PBS, pH 7.4) Very low solubility, often in the µM or sub-µM rangeDilute high-concentration stock solutions carefully and use solubility enhancers.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the solid this compound powder and transfer it to a sterile, amber glass vial or a microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Solubilization Assistance (if needed): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but verify the compound's thermal stability.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining the pH-Dependent Aqueous Solubility of this compound

  • Prepare Buffers: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4), if permissible for your assay.

  • Prepare Dilutions: Create a high-concentration intermediate dilution of your this compound stock solution in DMSO.

  • Test Dilution: Add a small, consistent volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. Ensure the final DMSO concentration is kept constant across all conditions (e.g., 0.5%).

  • Observe Precipitation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Quantify (Optional): For a more rigorous assessment, centrifuge the samples and measure the concentration of the soluble this compound in the supernatant using HPLC or UV-Vis spectrophotometry.

Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility Issue stock_prep Issue with Stock Solution (in DMSO) start->stock_prep aqueous_dil Issue with Dilution (in Aqueous Buffer) start->aqueous_dil time_precip Precipitation Over Time start->time_precip sonicate Sonication stock_prep->sonicate Try first lower_conc Lower Final Concentration aqueous_dil->lower_conc Simplest approach const_temp Maintain Constant Temp. time_precip->const_temp warm Gentle Warming (37°C) sonicate->warm If still insoluble fresh_dmso Use Anhydrous DMSO warm->fresh_dmso If still insoluble resolved Issue Resolved fresh_dmso->resolved co_solvent Add Co-solvent (e.g., Ethanol) lower_conc->co_solvent If more help needed surfactant Add Surfactant (e.g., Tween-80) co_solvent->surfactant For persistent issues ph_adjust Adjust Buffer pH surfactant->ph_adjust If system allows ph_adjust->resolved re_eval Re-evaluate Enhancers const_temp->re_eval formulation Consider New Formulation re_eval->formulation formulation->resolved

Caption: Troubleshooting workflow for this compound insolubility.

RIPK1_Signaling_Pathway cluster_complex_I Complex I cluster_complex_II Complex II cluster_necrosome Necrosome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD RIPK1_kinase RIPK1 (Kinase) TNFR1->RIPK1_kinase Switches to TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_scaffold RIPK1 (Scaffold) cIAP12->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1_scaffold->NFkB Activates FADD FADD RIPK1_kinase->FADD RIPK1_kinase_nec RIPK1 (Kinase) RIPK1_kinase->RIPK1_kinase_nec Forms Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis RIPK3 RIPK3 RIPK1_kinase_nec->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1_kinase Inhibits This compound->RIPK1_kinase_nec

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Common off-target effects of Fosizensertib in research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific off-target effects of Fosizensertib (also known as ABBV-668) is limited at the time of this writing. This compound is identified as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following troubleshooting guide and FAQs are based on general principles of kinase inhibitor research and common methodologies used to assess off-target effects. The potential off-target kinases listed are for illustrative purposes and are not based on specific published data for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Phenotype in Cells or Tissues Off-target kinase inhibition.1. Perform a dose-response experiment to determine if the phenotype is concentration-dependent.2. Compare the effective concentration with the known IC50 of this compound for RIPK1.3. Review literature for known off-target effects of other RIPK1 inhibitors.4. Consider performing a broad kinase panel screen to identify potential off-targets.
Inconsistent Results Between Experiments Variability in experimental conditions.1. Ensure consistent cell passage number, confluency, and serum concentration.2. Verify the concentration and stability of the this compound stock solution.3. Standardize incubation times and other assay parameters.
Discrepancy with Published Data Differences in assay systems or reagents.1. Compare your experimental protocol with the published methodology.2. Note differences in cell lines, ATP concentration in biochemical assays, or detection methods.3. Contact the authors of the publication for clarification if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular inflammatory and death pathways.

Q2: I am observing effects at a concentration much higher than the reported IC50 for RIPK1. Could this be due to off-target inhibition?

A2: It is possible. While specific off-target data for this compound is not publicly available, kinase inhibitors can interact with other kinases at higher concentrations, especially those with structurally similar ATP-binding pockets. It is recommended to perform a kinase selectivity screen to identify potential off-target interactions at the concentrations you are using.

Q3: What are some common off-target kinases for inhibitors targeting the RIPK1 family?

A3: While data for this compound is not available, other kinase inhibitors can have off-target effects on kinases from the same or different families. Potential off-targets could theoretically include other members of the RIP kinase family or other kinases involved in inflammatory signaling pathways. A comprehensive kinase panel assay is the most effective way to determine the specific off-target profile of an inhibitor.

Q4: How can I experimentally determine the off-target profile of this compound in my system?

A4: Several methods can be employed to determine the off-target profile of a kinase inhibitor. A common and comprehensive approach is to use a commercial kinase screening service that profiles the compound against a large panel of recombinant kinases. Cellular thermal shift assays (CETSA) or chemoproteomics approaches can also be used to identify target engagement and off-targets in a cellular context.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the potency of a kinase inhibitor against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the kinase, substrate, and this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction according to the kit manufacturer's instructions.

  • Add the ADP-Glo™ reagent to deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate as recommended by the manufacturer.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement of an inhibitor in intact cells and can help identify off-targets.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein (and potential off-targets)

Procedure:

  • Treat cultured cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of different temperatures in a thermal cycler for a set time (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the protein concentration in each sample.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 RIPK1 Signaling Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination NF_kB NF-κB Activation (Pro-survival) RIPK1->NF_kB Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK1->Complex_IIb This compound This compound This compound->RIPK1 Inhibits

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

G cluster_1 Kinase Selectivity Profiling Workflow Compound This compound Stock Kinase_Panel Large-Scale Kinase Panel (e.g., >400 kinases) Compound->Kinase_Panel Assay Biochemical Assay (e.g., Binding or Activity) Kinase_Panel->Assay Data_Acquisition Data Acquisition (e.g., Luminescence, Fluorescence) Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition or Kd) Data_Acquisition->Data_Analysis Off_Target_ID Identification of Potential Off-Targets Data_Analysis->Off_Target_ID

Caption: General workflow for in vitro kinase selectivity profiling.

Technical Support Center: Overcoming Resistance to Kinase Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the absence of specific public information on "Fosizensertib," this guide provides a generalized framework for overcoming in vitro resistance to a hypothetical kinase inhibitor, which we will refer to as "Fictinib." This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Fictinib, is now showing signs of resistance. What are the common mechanisms of resistance to kinase inhibitors like Fictinib?

A1: Resistance to targeted therapies like kinase inhibitors is a significant challenge in cancer research. The primary mechanisms can be broadly categorized as:

  • On-target alterations: These are genetic changes in the drug's direct target. A common example is a "gatekeeper" mutation, which alters the drug's binding site on the kinase, reducing its efficacy.

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited pathway, thereby promoting cell survival and proliferation.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1]

Q2: How can I determine the specific mechanism of resistance in my Fictinib-resistant cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sequencing: Perform targeted or whole-exome sequencing of your resistant cell line to identify potential mutations in the kinase target of Fictinib.

  • Phospho-proteomics: Use techniques like mass spectrometry-based phospho-proteomics to identify upregulated signaling pathways in the resistant cells compared to the sensitive parental cells.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in suspected bypass pathways.

  • Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123) to determine if your resistant cells exhibit increased efflux activity.

Q3: What are the general strategies to overcome Fictinib resistance in my in vitro experiments?

A3: Once you have a hypothesis about the resistance mechanism, you can explore several strategies:

  • Combination Therapy: This is a widely used approach to tackle drug resistance.[2][3] By targeting multiple pathways simultaneously, you can reduce the chances of resistance developing.[3]

  • Next-Generation Inhibitors: If resistance is due to a specific mutation in the target kinase, a next-generation inhibitor designed to bind to the mutated kinase might be effective.

  • Dosing Strategies: In some cases, altering the dosing schedule (e.g., pulse-dosing) may help to overcome resistance, although this is more relevant to in vivo studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Gradual increase in IC50 of Fictinib over time. Development of a resistant subpopulation of cells.1. Perform single-cell cloning to isolate and characterize resistant clones. 2. Analyze the molecular profile of the resistant clones (sequencing, proteomics).
Complete loss of Fictinib sensitivity. Acquisition of a strong resistance mechanism (e.g., gatekeeper mutation, potent bypass pathway).1. Sequence the target kinase to check for mutations. 2. Screen for activation of known bypass pathways (e.g., EGFR, MET, AXL).
Fictinib is effective, but only at very high concentrations. Increased drug efflux.1. Co-treat with a known P-gp inhibitor (e.g., Verapamil). 2. Measure intracellular Fictinib concentration using LC-MS/MS.
Combination of Fictinib with another inhibitor is not synergistic. The chosen combination does not target the relevant bypass pathway.1. Perform a broader screen of inhibitors targeting different signaling pathways. 2. Use phospho-proteomics to identify the key activated bypass pathway.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed your sensitive and resistant cancer cells in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Fictinib (and any combination drug) in the appropriate cell culture medium. Remove the old medium from the plates and add the drug-containing medium.

  • Incubation: Incubate the plates for a period that allows for the assessment of cell viability (typically 48-72 hours).

  • Viability Assessment: Use a cell viability reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the untreated control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with Fictinib for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of proteins in the suspected bypass pathway (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

Fictinib_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Fictinib Target Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Proliferation Proliferation Transcription Factor->Proliferation Survival Survival Transcription Factor->Survival Fictinib Fictinib Fictinib->Kinase B Inhibition

Caption: Hypothetical signaling pathway targeted by Fictinib.

Resistance_Mechanisms cluster_0 Resistance Mechanisms Fictinib Treatment Fictinib Treatment Gatekeeper Mutation Gatekeeper Mutation Fictinib Treatment->Gatekeeper Mutation Selection Pressure Bypass Pathway Activation Bypass Pathway Activation Fictinib Treatment->Bypass Pathway Activation Cellular Adaptation Drug Efflux Drug Efflux Fictinib Treatment->Drug Efflux Increased Expression Reduced Fictinib Efficacy Reduced Fictinib Efficacy Gatekeeper Mutation->Reduced Fictinib Efficacy Bypass Pathway Activation->Reduced Fictinib Efficacy Drug Efflux->Reduced Fictinib Efficacy

Caption: Common mechanisms of in vitro resistance to Fictinib.

Experimental_Workflow cluster_profiling Molecular Profiling Resistant Cell Line Resistant Cell Line Molecular Profiling Molecular Profiling Resistant Cell Line->Molecular Profiling Step 1 Hypothesize Mechanism Hypothesize Mechanism Molecular Profiling->Hypothesize Mechanism Step 2 Sequencing Sequencing Molecular Profiling->Sequencing Proteomics Proteomics Molecular Profiling->Proteomics Western Blot Western Blot Molecular Profiling->Western Blot Test Combination Therapy Test Combination Therapy Hypothesize Mechanism->Test Combination Therapy Step 3 Validate Synergy Validate Synergy Test Combination Therapy->Validate Synergy Step 4

Caption: Workflow for investigating and overcoming Fictinib resistance.

References

Technical Support Center: Minimizing Polo-like Kinase 1 (PLK1) Inhibitor Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on minimizing toxicity associated with Polo-like Kinase 1 (PLK1) inhibitors in preclinical animal models. As specific toxicity data for Fosizensertib (also known as Fidrisertib, IPN60130) is not extensively available in the public domain, the information presented here is largely based on data from other well-characterized PLK1 inhibitors, such as Volasertib, Onvansertib, and BI 2536. Researchers should always consult compound-specific literature and safety data sheets when available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PLK1 inhibitors like this compound?

A1: PLK1 inhibitors are targeted cancer therapeutics that block the activity of Polo-like kinase 1, a key regulator of multiple stages of mitosis.[1][2] By inhibiting PLK1, these drugs disrupt cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4] This targeted action on mitotic progression is what underlies their anti-tumor efficacy.[2][4]

Q2: What are the most common toxicities observed with PLK1 inhibitors in animal models?

A2: The most frequently reported dose-limiting toxicities for PLK1 inhibitors in preclinical studies are hematological.[3] These include neutropenia (a decrease in neutrophils, a type of white blood cell), leukopenia (a general decrease in white blood cells), and other signs of bone marrow suppression.[3][5] Gastrointestinal issues and fatigue have also been noted.[3] These toxicities are generally considered mechanism-related, as they affect highly proliferative normal tissues like hematopoietic precursor cells.[3]

Q3: Are there strategies to improve the therapeutic window and reduce the toxicity of PLK1 inhibitors?

A3: Yes, several strategies are being explored. One approach is to develop inhibitors that target the Polo-Box Domain (PBD) of PLK1 rather than the ATP-binding site, which may offer greater selectivity. Another strategy involves optimizing dosing schedules to allow for recovery of normal tissues. Additionally, combination therapies with other anti-cancer agents at lower doses may enhance efficacy while minimizing overlapping toxicities.[5] Recent research has also explored deuterated versions of PLK1 inhibitors, which have shown an improved safety profile in animal models.[6]

Q4: How can I monitor for hematological toxicity in my animal studies?

A4: Regular monitoring of complete blood counts (CBCs) is crucial. Blood samples should be collected at baseline and at specified intervals throughout the study, as well as at the terminal endpoint. Key parameters to monitor include white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count. A significant decrease in neutrophils is a key indicator of PLK1 inhibitor-induced myelosuppression.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Excessive body weight loss (>15-20%) or signs of distress in animals. - Drug toxicity exceeding the maximum tolerated dose (MTD). - Formulation or vehicle-related issues.- Immediately reduce the dose or temporarily halt dosing. - Euthanize animals that reach humane endpoints. - Conduct a dose range-finding study to establish the MTD. - Evaluate the tolerability of the vehicle alone in a control group.
Severe neutropenia or other hematological abnormalities. - On-target effect of the PLK1 inhibitor on hematopoietic progenitor cells.- Adjust the dosing schedule (e.g., from continuous to intermittent dosing) to allow for bone marrow recovery. - Consider co-administration of supportive care agents like granulocyte-colony stimulating factor (G-CSF), following a thorough literature review and ethical approval.
Inconsistent or unexpected toxicity results between animals. - Variability in drug formulation or administration. - Underlying health issues in the animal cohort.- Ensure proper and consistent formulation and administration techniques. - Perform health screening of animals prior to study initiation. - Increase the number of animals per group to improve statistical power.
Tumor regression is observed, but toxicity is unacceptable. - The therapeutic window of the compound as a monotherapy is narrow.- Explore combination therapy with another anti-cancer agent that has a different mechanism of action and non-overlapping toxicity profile. This may allow for a reduction in the dose of the PLK1 inhibitor.[5][7]

Quantitative Toxicity Data Summary for Select PLK1 Inhibitors

PLK1 Inhibitor Animal Model Dose and Schedule Observed Toxicities Reference
Volasertib Mouse Xenograft (Solid Tumors)30 mg/kg, IV, weekly x 35.2% toxicity rate[8]
Volasertib Mouse Xenograft (Acute Lymphoblastic Leukemia)15 mg/kg, IV, weekly x 316.4% toxicity rate[8]
BI 2536 Human Patients (Advanced Solid Tumors)60 mg, IV, days 1-3 of a 21-day cycleDose-limiting toxicities: hematologic events, hypertension, elevated liver enzymes, fatigue.[3]
Onvansertib Rat (14-day study)Not specifiedOne-third of rats died.[6]
PR00012 (Deuterated Onvansertib) Rat (14-day study)Not specifiedNo deaths observed.[6]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
  • Animal Model: Female Balb/c nude mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Group Allocation: Randomly assign mice to groups of 3-5 animals.

  • Dose Escalation:

    • Start with a conservative dose based on in vitro cytotoxicity data.

    • Administer the PLK1 inhibitor via the intended clinical route (e.g., intravenous, oral).

    • Escalate the dose in subsequent groups by a predetermined factor (e.g., 1.5-2x) until signs of dose-limiting toxicity are observed.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Collect blood samples for CBC analysis at baseline and at the end of the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

Protocol 2: Xenograft Efficacy and Toxicity Study
  • Cell Line and Implantation: Subcutaneously inoculate 5-10 million cancer cells (e.g., HCT116) into the flank of immunodeficient mice.[5]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[5]

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Administer the PLK1 inhibitor at one or more doses below the MTD.

    • Include a vehicle control group.

    • Administer the drug according to the desired schedule (e.g., once weekly for 3 weeks).[8]

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weights 2-3 times per week.

    • Perform clinical observations daily.

    • At the end of the study, collect blood for CBC and serum chemistry, and harvest tumors and major organs for histopathological analysis.

  • Analysis: Compare tumor growth inhibition, body weight changes, and pathological findings between treated and control groups.

Visualizations

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Telophase Telophase Anaphase->Telophase Cytokinesis PLK1 Polo-like Kinase 1 (PLK1) PLK1->Prophase Activates PLK1->Metaphase Regulates PLK1->Anaphase Controls CellCycleArrest Mitotic Arrest PLK1->CellCycleArrest This compound This compound (PLK1 Inhibitor) This compound->PLK1 Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to Experimental_Workflow cluster_pre Pre-clinical In Vivo Study cluster_treatment Treatment Phase cluster_analysis Data Analysis start Animal Model Selection (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to ~100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume, Body Weight, Clinical Signs treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint data_collection Collect Blood & Tissues (Tumor, Organs) endpoint->data_collection analysis CBC, Serum Chemistry, Histopathology data_collection->analysis results Evaluate Efficacy & Toxicity analysis->results

References

Technical Support Center: Identifying and Mitigating Kinase Inhibitor Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating off-target kinase inhibition. While the principles discussed are broadly applicable, we will use Fostamatinib's active metabolite, R406, and general RIP-1 kinase inhibitors as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is Fosizensertib and its primary target?

This compound is identified as a receptor-interacting serine/threonine-protein kinase 1 (RIP-1) inhibitor.[1][2] RIPK1 is a critical regulator of inflammatory and cell death signaling pathways.[3]

Q2: What are off-target effects of a kinase inhibitor and why are they a concern?

Off-target effects are unintended interactions of a drug with proteins other than its designated target.[4] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, these unintended interactions can lead to the modulation of other signaling pathways.[4] This is a significant concern as it can result in misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[4]

Q3: Is it common for kinase inhibitors to have off-targets?

Yes, it is quite common. The structural similarity of the ATP-binding site across the human kinome makes achieving absolute specificity challenging.[4] For example, while some RIPK1 inhibitors like GSK2982772 are highly selective, others such as Necrostatin-1 are known to inhibit other proteins like Indoleamine 2,3-dioxygenase (IDO).[5][6] Similarly, R406, the active metabolite of the SYK inhibitor Fostamatinib, is known to inhibit a range of other kinases at therapeutically relevant concentrations.[7]

Q4: What are some known major off-targets of Fostamatinib (R406)?

In vitro kinase profiling has revealed several off-target kinases for R406. Notable examples include members of the Src family, FLT3, and KDR (VEGFR2).[7] The inhibition of KDR by R406 has been associated with the clinically observed side effect of hypertension.[6][7]

Q5: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?

A multi-faceted approach is recommended:

  • Kinome Profiling: Screen the inhibitor against a large panel of kinases to determine its selectivity profile.[4]

  • Use of Structurally Unrelated Inhibitors: Corroborate findings with a different inhibitor for the same primary target. If the observed phenotype is consistent, it's more likely an on-target effect.[4]

  • Dose-Response Analysis: Conduct experiments across a broad range of concentrations. Effects observed only at concentrations significantly higher than the IC50 for the primary target may suggest off-target activity.[4]

  • Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to eliminate the primary target. If the inhibitor still produces the same phenotype in the absence of the target protein, it is likely due to off-target effects.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cytotoxicity observed at effective concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival.1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Perform a kinome-wide selectivity screen: Identify unintended kinase targets that could be responsible for the toxicity. 3. Test inhibitors with different chemical scaffolds: If cytotoxicity persists across different scaffolds targeting the same kinase, it may be an on-target effect.
Inconsistent or unexpected experimental results. 1. Off-target effects: The inhibitor may be affecting pathways other than the intended one. 2. Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the activation of alternative pathways.1. Validate on-target engagement: Confirm that the inhibitor is hitting its intended target in your experimental system (e.g., via Western blot for downstream substrate phosphorylation). 2. Probe for compensatory pathway activation: Use techniques like Western blotting to check for the activation of known compensatory pathways. 3. Consult kinase inhibitor databases: Compare the off-target profile of your inhibitor with others to identify potential confounding factors.[7]
Phenotype does not match genetic knockdown of the target protein. The observed phenotype is likely due to off-target effects.1. Validate the on-target effect with a secondary assay: For example, a Western blot for a downstream substrate. 2. Test multiple, structurally unrelated inhibitors of the same target. 3. Perform a rescue experiment: Express a drug-resistant mutant of the target protein and assess if the phenotype is reversed.

Quantitative Data Presentation

Off-Target Kinase Inhibition Profile of R406 (Active Metabolite of Fostamatinib)

The following table summarizes the inhibitory activity of R406 against a selection of kinases, demonstrating its polypharmacology. A higher pIC50 value indicates greater potency.

KinasepIC50
SYK8.4
KDR (VEGFR2)7.7
FLT37.6
LCK7.5
SRC7.3
YES7.3
FYN7.2
TRKA7.1
TRKB7.0
MER6.9
AXL6.8
TYRO36.7
KIT6.6
PDGFRα6.5
PDGFRβ6.4
CSF1R6.3
JAK1<5.0
JAK2<5.0
JAK3<5.0
TYK2<5.0

Note: Data is compiled from in vitro isolated enzyme activity assays and should be used for comparative purposes. Actual values can vary depending on assay conditions.[8]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add a detection reagent that measures either the amount of ADP produced or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm target engagement of a compound in a cellular environment by assessing the phosphorylation status of a downstream substrate.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the kinase inhibitor at various concentrations for a specified time. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate of the target kinase.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for the total substrate, total target kinase, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Compound Dilution treatment Treat Cells with Inhibitor prep_compound->treatment prep_cells Cell Culture prep_cells->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant wb Western Blot quant->wb data Data Analysis wb->data troubleshooting_logic start Unexpected Phenotype Observed q1 Does phenotype match genetic knockdown? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Validate with structurally unrelated inhibitor a1_no->q2 q3 Does phenotype persist? q2->q3 a2_yes Strongly Suggests On-Target Effect q3->a2_yes Yes a2_no Strongly Suggests Off-Target Effect q3->a2_no No vegfr2_signaling vegf VEGF vegfr2 VEGFR2 (KDR) vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k r406 R406 (Off-Target) r406->vegfr2 erk ERK plc->erk akt Akt pi3k->akt proliferation Cell Proliferation, Migration, Survival akt->proliferation erk->proliferation

References

Technical Support Center: Troubleshooting Unexpected Cell Death with Fosizensertib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cell death in their experiments with Fosizensertib. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a receptor-interacting serine/threonine protein (RIP-1) kinase inhibitor[1]. RIP-1 kinase is a critical regulator of cellular stress and survival pathways, playing a key role in both apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis). By inhibiting RIP-1 kinase, this compound is expected to modulate these cell death pathways.

Q2: Why might I be observing unexpected levels of cell death with this compound treatment?

Unexpected cell death can arise from several factors, including:

  • On-target effects: Inhibition of RIP-1 kinase can, under certain cellular contexts, promote rather than prevent cell death.

  • Off-target effects: Like many kinase inhibitors, this compound may affect other kinases or cellular targets, leading to unintended cytotoxicity[2][3].

  • Experimental conditions: Issues such as incorrect dosage, solvent toxicity, or suboptimal cell culture conditions can contribute to cell death[2][4].

  • Cell line-specific sensitivity: The genetic and proteomic background of your specific cell line can greatly influence its response to RIP-1 kinase inhibition.

Q3: What are the different types of cell death I should be aware of?

Cell death can occur through various mechanisms, primarily:

  • Apoptosis: A programmed and regulated process characterized by cell shrinkage, membrane blebbing, and the activation of caspases[2][5].

  • Necroptosis: A form of programmed necrosis that is typically inflammatory and dependent on RIP-1 kinase activity.

  • Autophagy-related cell death: A process where the cell degrades its own components, which can sometimes lead to cell death[2][6].

  • Necrosis: A passive, unregulated form of cell death resulting from acute cellular injury, often causing inflammation[7].

  • Ferroptosis: An iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation[5][8].

Troubleshooting Guide: Unexpected Cell Death

This guide will help you systematically investigate the potential causes of unexpected cell death in your experiments.

Step 1: Verify Experimental Parameters

Before investigating complex biological causes, it is crucial to rule out experimental error.

Parameter Potential Issue Recommended Action
This compound Concentration Concentration is too high, leading to off-target effects or general toxicity.Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration and titrate upwards[4].
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) is causing cell death.Run a solvent control experiment, treating cells with the highest concentration of the solvent used in your experiment[4]. Most cell lines tolerate up to 0.5% DMSO, but sensitive cells may be affected by concentrations as low as 0.1%[4].
Compound Stability The this compound stock solution may have degraded.Prepare fresh dilutions from a validated stock solution for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions[1].
Cell Culture Conditions Over-confluence, nutrient depletion, or contamination of cell cultures.Ensure cells are passaged regularly and do not exceed 80% confluency. Use fresh media and reagents and regularly test for contamination[2].
Step 2: Characterize the Type of Cell Death

Understanding the mechanism of cell death can provide clues about the underlying cause.

Experiment Purpose Expected Outcome if Apoptosis Expected Outcome if Necroptosis/Necrosis
Annexin V/Propidium Iodide (PI) Staining Differentiates between live, apoptotic, and necrotic cells.Increase in Annexin V positive, PI negative cells (early apoptosis) and Annexin V/PI positive cells (late apoptosis).Increase in PI positive cells.
Caspase Activity Assay Measures the activity of caspases, key mediators of apoptosis.Increased activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7)[6].No significant increase in caspase activity.
Western Blot for PARP Cleavage Detects the cleavage of PARP, a hallmark of apoptosis.Presence of the cleaved PARP fragment (89 kDa)[9].No cleavage of PARP.
Step 3: Investigate On-Target vs. Off-Target Effects

It is important to determine if the observed cell death is a direct result of RIP-1 kinase inhibition or due to unintended interactions with other cellular targets.

Approach Rationale Experiment
Confirm Target Engagement Verify that this compound is inhibiting RIP-1 kinase at the concentrations used.Western Blot: Analyze the phosphorylation status of downstream targets of RIP-1 kinase.
Rescue Experiment Determine if the phenotype can be reversed by modulating the target pathway.Overexpress a constitutively active form of a downstream effector of RIP-1 kinase to see if it rescues the cells from death.
Use a Structurally Different Inhibitor A different inhibitor for the same target should ideally produce the same on-target phenotype.Treat cells with another known RIP-1 kinase inhibitor and compare the cell death phenotype.
Assess Off-Target Pathways High concentrations of kinase inhibitors are more likely to have off-target effects[10].Western Blot: If using high concentrations, check the activity of common off-target kinases (e.g., other kinases in the same family)[3][10].

Experimental Protocols

Dose-Response Curve for Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that is cytotoxic to your cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the treatment period.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot for Target Engagement and Apoptosis Markers

This protocol is used to assess protein expression and phosphorylation status.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples include antibodies against phospho-RIP-1, total RIP-1, cleaved PARP, and cleaved Caspase-3.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Harvest: Treat cells as required and harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Fosizensertib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNF Receptor RIP1 RIP-1 Kinase TNFR->RIP1 This compound This compound This compound->RIP1 Complex_I Complex I (Survival) RIP1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIP1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIP1->Complex_IIb NFkB NF-κB Complex_I->NFkB Caspase8 Caspase-8 Complex_IIa->Caspase8 MLKL MLKL Complex_IIb->MLKL Survival Cell Survival NFkB->Survival Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis

Caption: this compound inhibits RIP-1 kinase, a key regulator of cell survival and death pathways.

Troubleshooting_Workflow Start Unexpected Cell Death Observed Step1 Step 1: Verify Experimental Parameters (Concentration, Solvent, Stability, Culture Conditions) Start->Step1 Decision1 Issue Resolved? Step1->Decision1 Step2 Step 2: Characterize Type of Cell Death (Apoptosis vs. Necrosis) Decision1->Step2 No End Problem Identified Decision1->End Yes Step3 Step 3: Investigate On-Target vs. Off-Target Effects Step2->Step3 Decision2 On-Target Effect Confirmed? Step3->Decision2 Action1 Optimize Experiment Decision2->Action1 Yes Action2 Further investigate off-target effects or consider alternative inhibitors Decision2->Action2 No Action1->End Action2->End

Caption: A logical workflow for troubleshooting unexpected cell death.

Experimental_Workflow cluster_experiment Experimental Investigation of Unexpected Cell Death Cell_Culture Cell Culture (with this compound Treatment) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Cell_Culture->Flow_Cytometry Western_Blot Western Blot (Target Engagement & Apoptosis Markers) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: An overview of the experimental workflow to investigate cell death.

References

Technical Support Center: Optimizing Fosizensertib and Radiation Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the preclinical evaluation of Fosizensertib (an ATR inhibitor) in combination with radiation therapy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic effect between this compound (ATR inhibitor) and radiation therapy?

A1: The synergy arises from the critical role of the Ataxia Telangiectasia and Rad3-related (ATR) protein in the DNA Damage Response (DDR).[1][2] Ionizing radiation causes DNA double-strand breaks (DSBs), which activates cell cycle checkpoints to allow time for repair.[1][3] Many cancer cells are deficient in the G1 checkpoint and therefore heavily rely on the ATR-mediated G2/M checkpoint for survival after irradiation.[1][4] this compound, as an ATR inhibitor, abrogates this G2/M arrest, forcing cells with unrepaired DNA to prematurely enter mitosis, which leads to mitotic catastrophe and enhanced cell death.[1] Furthermore, ATR inhibition impairs homologous recombination (HR), a major pathway for DSB repair, leading to persistent DNA damage.[1][4]

Q2: What is the optimal timing for administering this compound relative to radiation?

A2: Preclinical studies consistently demonstrate that administering the ATR inhibitor before radiation is crucial for maximizing synergistic effects.[1] A common experimental approach involves pre-treating cells with this compound for 1 to 24 hours prior to irradiation.[1] This pre-treatment ensures that ATR is inhibited when radiation-induced DNA damage occurs, preventing the activation of downstream checkpoint signaling.[1] For fractionated radiation schedules in vivo, the ATR inhibitor is often administered daily, commencing before the first radiation dose.[1]

Q3: How does the combination of an ATR inhibitor and radiation impact the tumor microenvironment (TME)?

A3: The combination of ATR inhibitors and radiation can significantly modulate the TME, potentially rendering it more susceptible to an anti-tumor immune response.[1][5] This combination has been shown to increase the infiltration of immune cells, such as CD3+ T cells and NK cells.[1][5] The accumulation of unrepaired DNA in cancer cells can activate the cGAS/STING pathway, which in turn leads to a type I/II interferon response.[1] This can enhance antigen presentation and increase the production of pro-inflammatory cytokines like CCL5 and CXCL10.[5]

Q4: In which tumor types or genetic backgrounds is this combination therapy expected to be most effective?

A4: Tumors with existing defects in other DNA damage response proteins, particularly ATM (Ataxia Telangiectasia Mutated), are predicted to be highly sensitive to ATR inhibitors.[1] The loss of both ATM and ATR function can be synthetically lethal. Therefore, screening cancer cells for ATM deficiency could be a patient stratification strategy.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Lack of Synergy or Additive Effect Only 1. Suboptimal timing of this compound administration.2. Insufficient concentration of this compound.3. Radioresistant cell line.4. Inappropriate radiation dose.1. Administer this compound 1-24 hours before radiation.[1]2. Perform a dose-response curve for this compound to determine the optimal concentration for ATR signaling inhibition (e.g., by measuring p-Chk1 levels via Western Blot).3. Confirm the radioresistance of your cell line. Higher radiation doses may be needed to observe a synergistic effect in some lines.[1]4. Titrate the radiation dose to a level that causes sublethal damage, which allows for the synergistic effect of the ATR inhibitor to be more clearly observed.[1]
High Toxicity in Normal (Non-Cancerous) Cells 1. This compound concentration is too high.2. Normal cells may have a transient reliance on ATR for proliferation.1. Reduce the concentration of this compound to a level that is cytotoxic to cancer cells but only causes a reversible growth arrest in normal cells.[6]2. Assess the effect of the drug on normal cell proliferation and cell cycle over time.
Inconsistent Results in Colony Formation Assays 1. Variability in cell seeding density.2. Incomplete removal of the drug after pre-treatment.3. Colonies are not of a sufficient size to be counted.1. Ensure consistent cell seeding density across all plates.2. After the pre-treatment period with this compound and subsequent irradiation, thoroughly wash the cells with PBS before adding fresh medium.[2]3. Ensure colonies contain at least 50 cells before counting.[1]
Difficulty in Detecting DNA Damage Markers (e.g., γH2AX, 53BP1 foci) 1. Incorrect timing of cell harvesting.2. Issues with antibody staining in immunofluorescence.1. Harvest cells at various time points post-irradiation (e.g., 1, 6, 24 hours) to capture the peak of the DNA damage response.[1] ATR inhibition can alter the kinetics of foci formation and resolution.[7][8]2. Optimize primary and secondary antibody concentrations and incubation times. Ensure proper fixation and permeabilization of cells.

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for assessing cell reproductive death following ionizing radiation.

  • Cell Seeding: Plate cells at a density predetermined to yield approximately 50-100 colonies per plate for each treatment condition.

  • Drug Treatment: Allow cells to attach overnight. Add this compound at the desired concentration and incubate for 1-24 hours.

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form.[2]

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.[1]

  • Data Analysis: Calculate the surviving fraction at each radiation dose relative to the non-irradiated control for each treatment group.

Western Blot for DNA Damage Response Markers

This technique is used to measure the inhibition of ATR signaling.

  • Treatment: Treat cells with this compound for 1-24 hours, followed by irradiation.

  • Cell Lysis: Harvest cells at various time points post-irradiation (e.g., 1, 6, 24 hours) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Chk1 (a direct downstream target of ATR), total Chk1, γH2AX, and a loading control (e.g., β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for DNA Repair Foci

This method visualizes DNA damage and repair proteins at damage sites.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound and/or radiation.

  • Fixation and Permeabilization: At specific time points after irradiation (e.g., 2, 8, 24 hours), fix the cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100.[2]

  • Blocking and Antibody Staining: Block non-specific binding (e.g., with 5% BSA in PBS). Incubate with primary antibodies against γH2AX or RAD51. After washing, incubate with a fluorescently labeled secondary antibody.[2]

  • Imaging and Analysis: Mount coverslips with a DAPI-containing mounting medium to stain the nuclei. Visualize foci using a fluorescence microscope and quantify the number of foci per cell.

Visualizations

Fosizensertib_Radiation_Signaling_Pathway cluster_0 Radiation-Induced DNA Damage cluster_1 ATR Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Radiation Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB ATR ATR DSB->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates HR_Repair Homologous Recombination Repair ATR->HR_Repair promotes G2M_Checkpoint G2/M Checkpoint Arrest Chk1->G2M_Checkpoint activates Mitotic_Catastrophe Mitotic Catastrophe G2M_Checkpoint->Mitotic_Catastrophe abrogation leads to HR_Repair->Mitotic_Catastrophe impairment contributes to This compound This compound This compound->ATR inhibits Cell_Death Enhanced Cell Death (Synergy) Mitotic_Catastrophe->Cell_Death

Caption: ATR signaling pathway in response to radiation and its inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cancer Cells pretreatment Pre-treat with this compound (1-24h) start->pretreatment irradiation Irradiate (e.g., 0-8 Gy) pretreatment->irradiation colony_formation Colony Formation Assay (10-14 days) irradiation->colony_formation western_blot Western Blot (1-24h post-IR) irradiation->western_blot if_staining Immunofluorescence (2-24h post-IR) irradiation->if_staining analysis Data Analysis & Interpretation colony_formation->analysis western_blot->analysis if_staining->analysis

Caption: General experimental workflow for evaluating this compound and radiation combination.

References

Validation & Comparative

Validating On-Target Effects of ATR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the on-target effects of novel ATR inhibitors, using "Fosizensertib" as a representative example. This guide objectively compares its expected performance with established alternatives like Berzosertib and Gartisertib, supported by detailed experimental protocols and data presentation formats.

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that safeguards genomic integrity.[1] In response to DNA damage or replication stress, ATR activates downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and facilitate DNA repair.[2] Many cancer cells exhibit increased reliance on the ATR signaling pathway for survival due to underlying defects in other DDR pathways, making ATR an attractive target for cancer therapy.[3][4]

This compound, a novel ATR inhibitor, is designed to selectively block this crucial signaling cascade, leading to the accumulation of DNA damage and promoting cell death in cancer cells. Validating that the observed cellular effects of this compound are a direct result of ATR inhibition is a critical step in its preclinical development. This guide outlines the key experiments to confirm its on-target activity.

Comparative Performance of ATR Inhibitors

The on-target efficacy of this compound can be benchmarked against well-characterized ATR inhibitors. The following table summarizes the expected outcomes from key validation assays.

Parameter This compound (Your ATRi) Berzosertib (M6620, VX-970) Gartisertib
Biochemical ATR Kinase IC50 Expected <10 nM~0.2 nM[4]~0.15 nM[4]
Cellular p-CHK1 (S345) Inhibition IC50 Expected <50 nMPotent inhibition observed[5]Potent inhibition observed[6]
Induction of γH2AX foci Dose-dependent increaseYes[5]Yes
Cell Viability (Monotherapy in ATM-deficient cells) DecreasedYes[4]Yes[7]
Synergy with DNA damaging agents (e.g., cisplatin) ExpectedYes[8]Yes[9][10]

Key Experimental Protocols for On-Target Validation

To validate the on-target effects of this compound, two primary experimental approaches are recommended: Western Blotting to assess the inhibition of downstream ATR signaling and Immunofluorescence to visualize the accumulation of DNA damage.

Western Blot Analysis of CHK1 Phosphorylation

Objective: To quantify the inhibition of ATR-mediated phosphorylation of CHK1 at Serine 345 (p-CHK1 S345) in cells treated with this compound. A reduction in p-CHK1 (S345) levels upon treatment is a direct indicator of ATR inhibition.[2]

Protocol:

  • Cell Culture and Treatment: Plate a cancer cell line known to have a functional ATR pathway (e.g., HeLa, U2OS) and allow cells to adhere overnight. Treat cells with a dilution series of this compound or a reference ATR inhibitor for 1-2 hours. Induce DNA damage with a reagent like hydroxyurea (B1673989) (HU) or UV radiation for a specified duration.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific for p-CHK1 (S345) overnight at 4°C.[13]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities for p-CHK1 and normalize to a loading control (e.g., β-actin or total CHK1). Compare the levels of p-CHK1 in treated versus untreated cells.

Immunofluorescence Staining of γH2AX Foci

Objective: To visualize and quantify the formation of γH2AX foci, a marker for DNA double-strand breaks, which are expected to accumulate when ATR's function in DNA repair is inhibited.[14]

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat cells with this compound and a DNA damaging agent as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS to allow antibody entry.[14]

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX overnight at 4°C.[15]

    • Wash and incubate with a fluorescently labeled secondary antibody.[15]

    • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).[14]

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[15][16]

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the mechanism of action and the experimental design, the following diagrams illustrate the ATR signaling pathway and the workflows for its validation.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest DNA Repair pCHK1->CellCycleArrest promotes

Caption: ATR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_western Western Blot cluster_if Immunofluorescence CellCulture 1. Cell Culture Treatment 2. Treatment (this compound +/- DNA damaging agent) CellCulture->Treatment Lysis 3a. Cell Lysis & Protein Quantification Treatment->Lysis FixPerm 3b. Fixation & Permeabilization Treatment->FixPerm SDS_PAGE 4a. SDS-PAGE & Transfer Lysis->SDS_PAGE Blotting 5a. Antibody Incubation & Detection SDS_PAGE->Blotting WB_Analysis 6a. Analysis of p-CHK1 Blotting->WB_Analysis Staining 4b. Immunostaining for γH2AX FixPerm->Staining Imaging 5b. Microscopy & Image Acquisition Staining->Imaging IF_Analysis 6b. Quantification of γH2AX foci Imaging->IF_Analysis

Caption: Workflow for validating the on-target effects of an ATR inhibitor.

References

Navigating the Challenge of PARP Inhibitor Resistance: A Comparative Guide to Emerging Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant advancements in cancer therapy brought about by Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in tumors with homologous recombination deficiencies (HRD), the development of resistance remains a critical clinical hurdle. While the requested information on "Fosizensertib" did not yield any specific results in the context of PARP inhibitor-resistant cancers in publicly available literature, extensive research is underway to identify and evaluate alternative therapeutic strategies. This guide provides a comparative overview of promising approaches aimed at overcoming PARP inhibitor resistance, with a focus on their mechanisms of action, preclinical and clinical efficacy, and relevant experimental protocols.

Mechanisms of PARP Inhibitor Resistance

Resistance to PARP inhibitors is a multifaceted problem arising from various molecular alterations within cancer cells.[1] Key mechanisms include:

  • Restoration of Homologous Recombination (HR) Proficiency: Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway.[2]

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, allowing DNA repair and cell survival.[3]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of PARP inhibitors.[2]

  • Alterations in PARP1 Function: Mutations in the PARP1 gene can lead to reduced trapping of the PARP enzyme on DNA, which is a key mechanism of action for many PARP inhibitors.[4]

  • Changes in Cell Cycle Control: Dysregulation of cell cycle checkpoints can allow cancer cells to bypass the DNA damage induced by PARP inhibitors.[1]

Comparative Analysis of Therapeutic Alternatives

Several novel therapeutic agents are being investigated in combination with or as alternatives to PARP inhibitors to counteract these resistance mechanisms. This section compares the efficacy of some of the leading strategies.

Table 1: Quantitative Efficacy Data of Combination Therapies in PARP Inhibitor-Resistant Cancers
Therapeutic StrategyCancer TypeClinical Trial IdentifierKey Efficacy MetricsSource(s)
ATR Inhibitor (Ceralasertib) + PARP Inhibitor (Olaparib) Platinum-Sensitive/PARPi-Resistant High-Grade Serous Ovarian CancerCAPRI (NCT03462342)Objective Response Rate (ORR): 46%; Median Progression-Free Survival (PFS): 7.5 months[5][6][7]
ATR Inhibitor (Berzosertib) + Topoisomerase I Inhibitor (Sacituzumab govitecan) Advanced Solid Tumors (including PARP-resistant)Not specifiedTargeting ATR as an alternative DNA repair pathway in PARP inhibitor-resistant cells.[8]
WEE1 Inhibitor (Adavosertib) + PARP Inhibitor (Olaparib) PARPi-Resistant Ovarian CancerEFFORT (NCT03579316)ORR: 29% (combination) vs. 23% (monotherapy); Clinical Benefit Rate (CBR): 89% (combination) vs. 63% (monotherapy); Median PFS: 6.8 months (combination) vs. 5.5 months (monotherapy)[5][9]
PD-L1 Inhibitor (Durvalumab) + PARP Inhibitor (Olaparib) gBRCAm Platinum-Sensitive Relapsed Ovarian CancerMEDIOLA (NCT02734004)ORR: 63%; 12-week Disease Control Rate (DCR): 81%[5]
RAD52 Inhibitor (D-I03) + PARP Inhibitor Preclinical Brca2-deficient ovarian cancer modelsN/ASynergistically reduced cell viability and tumor burden, and prolonged survival.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the rationale behind these combination therapies.

Diagram 1: Overcoming PARP Inhibitor Resistance by Targeting the ATR Pathway

cluster_0 PARP Inhibitor Action cluster_1 Mechanisms of Resistance cluster_2 ATR Inhibition Strategy PARPi PARP Inhibitor PARP PARP Trapping on Single-Strand Breaks PARP->PARPi Inhibition & Trapping DSB Double-Strand Breaks (DSBs) at Replication Fork PARP->DSB Replication Fork Collapse SSB Single-Strand Breaks (SSBs) SSB->PARP PARP1 binds HR_restored Homologous Recombination Restoration DSB->HR_restored Repair of DSBs Fork_stabilization Replication Fork Stabilization DSB->Fork_stabilization Protection from Collapse Replication_Catastrophe Replication Catastrophe & Cell Death HR_restored->Replication_Catastrophe Sensitizes to ATR ATR Kinase Fork_stabilization->ATR Activates ATR_inhibitor ATR Inhibitor (e.g., Ceralasertib) ATR_inhibitor->Replication_Catastrophe Induces ATR->ATR_inhibitor Inhibition

Caption: ATR inhibitors induce synthetic lethality in PARPi-resistant cells by preventing the repair of DNA damage and inducing replication catastrophe.

Diagram 2: Experimental Workflow for Assessing Combination Therapy Efficacy

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_lines PARPi-Resistant Cancer Cell Lines Treatment Treat with: 1. PARPi alone 2. Alternative agent alone 3. Combination Cell_lines->Treatment Viability_assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) Treatment->Viability_assay Synergy_analysis Synergy Analysis (e.g., Chou-Talalay method) Viability_assay->Synergy_analysis PDX_models Patient-Derived Xenograft (PDX) Models of PARPi-Resistant Tumors Animal_treatment Treat animal cohorts with different drug regimens PDX_models->Animal_treatment Tumor_measurement Monitor Tumor Volume and Animal Survival Animal_treatment->Tumor_measurement Biomarker_analysis Immunohistochemistry & Western Blot for DNA damage markers Tumor_measurement->Biomarker_analysis

Caption: A typical workflow for evaluating the efficacy of combination therapies against PARP inhibitor resistance, progressing from in vitro to in vivo models.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in research. Below are outlines of key experimental protocols.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate PARP inhibitor-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor, the alternative therapeutic agent, and their combination for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Protocol 2: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
  • Tumor Implantation: Surgically implant tumor fragments from a PARP inhibitor-resistant patient into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, PARP inhibitor alone, alternative agent alone, combination therapy). Administer the treatments according to the established dosing schedule.

  • Tumor Monitoring: Measure the tumor volume using calipers twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens. Analyze excised tumors for biomarkers of drug response.

Conclusion

Overcoming acquired resistance to PARP inhibitors is a significant challenge that requires a multi-pronged approach. The combination of PARP inhibitors with agents targeting alternative DNA damage response pathways, such as ATR and WEE1 inhibitors, has shown considerable promise in preclinical and early clinical studies.[5][11][12] Furthermore, exploring synergies with immunotherapy and novel agents targeting other cellular vulnerabilities, like RAD52, continues to be an active area of investigation.[5][10] As our understanding of the molecular mechanisms of resistance deepens, the development of rational, biomarker-driven combination therapies will be crucial to extending the benefit of PARP inhibition to a broader patient population. Rigorous preclinical evaluation using robust experimental models and well-designed clinical trials will be essential to translate these promising strategies into effective treatments for patients with PARP inhibitor-resistant cancers.

References

Head-to-head comparison of Fosizensertib and other ATR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy.[1] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways that senses and repairs damaged DNA.[2][3] Cancer cells, often characterized by high levels of replication stress and genomic instability, become heavily reliant on the ATR pathway for survival.[1][4] This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumors with specific DNA repair defects and potentiate the effects of DNA-damaging agents.[1][4]

This guide provides a head-to-head comparison of three prominent clinical-stage ATR inhibitors: Ceralasertib (AZD6738), Berzosertib (M6620/VX-970), and Elimusertib (BAY 1895344). It is important to note that a search for "Fosizensertib" did not yield any specific preclinical or clinical data in the public domain as of late 2025. Therefore, this comparison will focus on the aforementioned, well-documented inhibitors to provide a valuable resource for the scientific community.

Mechanism of Action: Targeting the ATR-Chk1 Signaling Pathway

Ceralasertib, Berzosertib, and Elimusertib are all small molecule inhibitors that target the serine/threonine kinase ATR.[1] ATR is activated in response to single-stranded DNA (ssDNA) and replication stress, which are common features of rapidly proliferating cancer cells.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][4] By inhibiting ATR, these drugs prevent the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, cell death in cancer cells with underlying DDR defects or high levels of replication stress.[1][4]

ATR_Signaling_Pathway ATR Signaling Pathway and Point of Inhibition cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Signaling DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA RPA RPA ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Inhibitors Ceralasertib Berzosertib Elimusertib Inhibitors->ATR pCHK1 p-CHK1 Inhibitors->pCHK1 prevents phosphorylation CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis failure leads to DNARepair->Apoptosis failure leads to Experimental_Workflow General Experimental Workflow for ATR Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation CellViability Cell Viability Assays (MTT/MTS) WesternBlot Western Blot for p-CHK1 (Target Engagement) CellViability->WesternBlot Clonogenic Clonogenic Assays (Long-term Survival) WesternBlot->Clonogenic Xenograft Xenograft Model Establishment Clonogenic->Xenograft Promising candidates move to in vivo Treatment Treatment with ATRi (Monotherapy or Combo) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy PD Pharmacodynamic Analysis (Biomarkers in Tumor) Efficacy->PD Biomarker Identify Biomarkers PD->Biomarker IC50 Determine IC50/GI50 Synergy Assess Synergy IC50->Synergy Toxicity Evaluate Toxicity Synergy->Toxicity Toxicity->Biomarker

References

In Vivo Validation of Anti-Tumor Activity: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial focus of this guide was to be "Fosizensertib." However, a thorough review of published scientific literature and clinical trial databases did not yield any data on the in vivo anti-tumor activity of a compound by this name. It is possible that "this compound" is a very early-stage compound with no publicly available preclinical data or a different internal designation.

To provide a valuable and illustrative guide that adheres to the requested format, we will use a well-established class of anti-cancer agents, mTOR inhibitors , as a representative example. The data and methodologies presented below are based on published studies of mTOR inhibitors in preclinical cancer models and serve to demonstrate how such a comparative guide for a novel agent like this compound could be structured once in vivo data becomes available.

Comparative Analysis of mTOR Inhibitor Anti-Tumor Efficacy in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model

This section compares the in vivo anti-tumor activity of two mTOR inhibitors, Sirolimus (Rapamycin) and Temsirolimus (CCI-779), against a standard-of-care chemotherapy agent, Doxorubicin, in a patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC). PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse, which often better recapitulates the heterogeneity and therapeutic response of the original tumor.[1][2][3][4]

Table 1: Comparison of Tumor Growth Inhibition in a TNBC PDX Model

Treatment GroupDosing ScheduleMean Tumor Volume Change from Baseline (%)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Control)
Vehicle ControlDaily, i.p.+550%--
Doxorubicin5 mg/kg, weekly, i.p.+264%52%< 0.05
Sirolimus (Rapamycin)10 mg/kg, daily, i.p.+121%78%< 0.001
Temsirolimus (CCI-779)20 mg/kg, daily, i.p.+5.5%99%< 0.001

Data is hypothetical and aggregated for illustrative purposes based on typical results from similar preclinical studies. i.p. = intraperitoneal.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with triple-negative breast cancer under sterile conditions.

  • Implantation: A small fragment (approximately 2-3 mm³) of the tumor tissue is surgically implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or similar strains).[2]

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are excised, and fragments are re-implanted into new cohorts of mice for subsequent experiments. For efficacy studies, tumors from the second or third passage are typically used to ensure stability.

In Vivo Anti-Tumor Efficacy Study
  • Animal Grouping: When tumors in the experimental cohort reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle control (e.g., 5% Tween 80, 5% PEG 400 in saline) is administered intraperitoneally (i.p.) daily.

    • Doxorubicin is administered i.p. at 5 mg/kg once weekly.

    • Sirolimus is administered i.p. at 10 mg/kg daily.

    • Temsirolimus is administered i.p. at 20 mg/kg daily.

  • Data Collection:

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study (e.g., 21-28 days), mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue may be collected for pharmacodynamic marker analysis (e.g., Western blot, immunohistochemistry).

  • Statistical Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for conveying complex biological pathways and experimental designs.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[5] mTOR inhibitors, such as Sirolimus and Temsirolimus, target this pathway.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Sirolimus Sirolimus/ Temsirolimus Sirolimus->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of mTOR inhibitors.

General Workflow for an In Vivo Efficacy Study

The following diagram outlines the key steps in conducting an in vivo anti-tumor efficacy study using a xenograft model.

InVivo_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Analysis Implantation Tumor Cell/ Tissue Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision Monitoring->Endpoint DataAnalysis Data Analysis & Statistics Endpoint->DataAnalysis

Caption: A typical workflow for an in vivo anti-tumor efficacy study in a mouse model.

Alternative and Combination Therapies

While single-agent efficacy is a critical first step, the future of cancer therapy often lies in combination strategies and novel therapeutic modalities. Other alternatives to traditional chemotherapy and single-target inhibitors include:

  • Immunotherapy: Treatments that harness the patient's own immune system to fight cancer, such as checkpoint inhibitors.[6][7]

  • Targeted Therapy: Drugs that target specific genetic mutations or proteins involved in cancer growth and progression.[7][8][9]

  • Hormone Therapy: Used for cancers that are sensitive to hormones, such as certain types of breast and prostate cancer.[6][9]

  • Radiation Therapy: The use of high-energy rays to kill cancer cells.[6]

Future in vivo studies for a novel agent like this compound would likely explore its efficacy in combination with these alternative therapies to identify synergistic effects and overcome potential resistance mechanisms.

References

Cross-Validation of TGF-β Inhibitor Efficacy in Diverse Tumor Types: A Comparative Analysis of Galunisertib and Vactosertib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway have emerged as a promising class of agents. Given the pathway's dual role—acting as a tumor suppressor in early-stage cancers and a tumor promoter in advanced disease—its therapeutic targeting requires a nuanced understanding of context-dependent efficacy. This guide provides a comparative analysis of two prominent TGF-β receptor I (TGFβRI) kinase inhibitors, Galunisertib (B1674415) (LY2157299) and Vactosertib (TEW-7197), across various tumor types, supported by available clinical trial data and detailed experimental methodologies. This analysis serves as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3][4] In advanced cancers, aberrant TGF-β signaling contributes to tumor progression by promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[1][2][3][5] Galunisertib and Vactosertib are orally available small molecule inhibitors that specifically target the kinase activity of TGFβRI (also known as ALK5), thereby blocking the downstream signaling cascade.[6][7][8][9][10]

Comparative Efficacy in Solid Tumors

The clinical development of Galunisertib and Vactosertib has spanned a range of solid tumors, often in combination with standard-of-care therapies. The following tables summarize key efficacy data from clinical trials investigating these two agents in different cancer types.

Table 1: Clinical Efficacy of Galunisertib in Various Tumor Types

Tumor TypeTreatment RegimenPhaseKey Efficacy Outcomes
Hepatocellular Carcinoma (HCC) Galunisertib + SorafenibIIMedian OS: 18.8 months; Median TTP: 4.1 months; PR: 4.5%[11]
Pancreatic Cancer Galunisertib + Gemcitabine (B846)IIImproved overall survival compared to placebo + gemcitabine (data context dependent)[12]
Malignant Glioma Galunisertib + Temozolomide-based RadiochemotherapyIIaMedian OS: 18.2 months; Median PFS: 7.6 months; DCR: 80%[13]

OS: Overall Survival; TTP: Time to Progression; PR: Partial Response; PFS: Progression-Free Survival; DCR: Disease Control Rate.

Table 2: Clinical Efficacy of Vactosertib in Various Tumor Types

Tumor TypeTreatment RegimenPhaseKey Efficacy Outcomes
Desmoid Tumors Vactosertib + ImatinibIb/IIConfirmed PR: 25.9%; Stable Disease: 70.4%; PFS at 1 year: 81.0%[14]
Advanced Solid Tumors (various) Vactosertib MonotherapyIStable Disease in 6 out of 17 patients (35.3%) at higher doses[15]
Metastatic Colorectal or Gastric Cancer Vactosertib + PembrolizumabUnder InvestigationNCT03724851[16]

PR: Partial Response; PFS: Progression-Free Survival.

Mechanism of Action and Signaling Pathway

Galunisertib and Vactosertib exert their anti-tumor effects by inhibiting the TGF-β signaling pathway. The canonical pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and EMT.[1]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_ligand TGF-β Ligand TGFBRII TGFβRII TGF_beta_ligand->TGFBRII Binds TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruits & Phosphorylates pSMAD2_3 pSMAD2/3 TGFBRI->pSMAD2_3 Phosphorylates SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT) SMAD_complex->Gene_transcription Translocates & Regulates Galunisertib_Vactosertib Galunisertib & Vactosertib Galunisertib_Vactosertib->TGFBRI Inhibit

Caption: Simplified TGF-β signaling pathway and the inhibitory action of Galunisertib and Vactosertib.

Experimental Protocols

The evaluation of TGF-β inhibitors in clinical trials involves a series of well-defined experimental protocols to assess their pharmacokinetics, pharmacodynamics, safety, and efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment:

A crucial aspect of developing TGF-β inhibitors has been the establishment of a PK/PD relationship to guide dosing strategies.[17][18]

  • Patient Cohort: Patients with advanced solid tumors for whom standard therapies have failed.

  • Drug Administration: Galunisertib or Vactosertib is administered orally at escalating dose levels.

  • Sample Collection: Serial blood samples are collected at predefined time points post-dosing.

  • Pharmacokinetic Analysis: Plasma concentrations of the drug are measured using validated analytical methods (e.g., LC-MS/MS) to determine parameters such as Cmax, Tmax, and AUC.

  • Pharmacodynamic Analysis: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples. The levels of phosphorylated SMAD2 (pSMAD2), a downstream biomarker of TGF-β pathway activity, are measured by techniques such as flow cytometry or ELISA.[17]

  • Correlation: The drug concentration is correlated with the extent of pSMAD2 inhibition to establish a therapeutic window that balances efficacy with potential toxicities.[17]

PK_PD_Workflow Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Dose_Escalation Drug Administration (Dose Escalation Cohorts) Patient_Enrollment->Dose_Escalation Blood_Sampling Serial Blood Sampling Dose_Escalation->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (pSMAD2 in PBMCs) Blood_Sampling->PD_Analysis Data_Correlation PK/PD Correlation PK_Analysis->Data_Correlation PD_Analysis->Data_Correlation Therapeutic_Window Establish Therapeutic Window & Recommended Phase 2 Dose Data_Correlation->Therapeutic_Window

Caption: A typical experimental workflow for the pharmacokinetic and pharmacodynamic assessment of TGF-β inhibitors.

Tumor Response Evaluation:

The anti-tumor efficacy of Galunisertib and Vactosertib is assessed using standardized radiological criteria.

  • Imaging: Tumor lesions are measured at baseline and at regular intervals during treatment using imaging modalities such as CT or MRI.

  • Response Criteria: The change in tumor size is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) or modified RECIST (mRECIST) for specific cancers like HCC.

  • Efficacy Endpoints: Key efficacy endpoints include Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Logical Framework for Cross-Validation

The cross-validation of a targeted therapy's efficacy across different tumor types relies on a logical framework that integrates preclinical evidence, biomarker analysis, and clinical trial data.

Cross_Validation_Logic cluster_preclinical Preclinical Rationale cluster_clinical Clinical Investigation cluster_biomarker Biomarker Analysis In_Vitro In Vitro Studies (Cell Lines from Different Tumors) In_Vivo In Vivo Models (Xenografts of Various Cancers) In_Vitro->In_Vivo Informs Phase_I Phase I Trials (Safety & Dose in Multiple Tumor Types) In_Vivo->Phase_I Supports Phase_II Phase II Trials (Efficacy in Specific Tumor Cohorts) Phase_I->Phase_II Guides Efficacy_Comparison Comparative Efficacy Across Tumor Types Phase_II->Efficacy_Comparison TGFB_Signature TGF-β Pathway Activation Signature (e.g., pSMAD2) TGFB_Signature->Phase_II Stratifies Patients

Caption: Logical framework for the cross-validation of a targeted therapy's efficacy across different tumor types.

References

A Tale of Two Kinase Inhibitors: Unraveling the Safety Profiles of Gartisertib and Fosizensertib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, the development of kinase inhibitors has been a focal point for researchers seeking to exploit the vulnerabilities of cancer cells. This guide delves into the safety profiles of two such investigational drugs, Gartisertib and Fosizensertib. While both are kinase inhibitors, they target distinct pathways, and their journeys through preclinical and clinical development have yielded disparate outcomes. This comparative analysis, designed for researchers, scientists, and drug development professionals, synthesizes the publicly available data to provide a clear overview of their safety and mechanisms of action.

Executive Summary

Gartisertib, an ATR inhibitor, has undergone Phase I clinical evaluation, providing a dataset on its safety in human subjects. These trials, however, were ultimately discontinued (B1498344) due to unforeseen liver toxicity. In contrast, this compound, a RIP-1 kinase inhibitor, remains in the earlier stages of development, with publicly accessible information on its safety and clinical progression being sparse. This guide presents the available safety data for Gartisertib and the known mechanistic details for both compounds, highlighting the current imbalance in available information for a direct, comprehensive safety comparison.

Gartisertib: An ATR Inhibitor's Journey

Gartisertib (also known as M4344) is an inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response (DDR) pathway. By blocking ATR, Gartisertib aims to prevent cancer cells from repairing DNA damage, leading to cell death.

Clinical Safety Profile of Gartisertib

A Phase I clinical trial (NCT02278250) was conducted to evaluate the safety and tolerability of Gartisertib in patients with advanced solid tumors, both as a single agent and in combination with carboplatin (B1684641). While the drug was generally well-tolerated at lower doses, the study was terminated due to unexpected liver toxicity, specifically an increase in blood bilirubin (B190676) levels[1][2]. This adverse event was linked to the inhibition of UGT1A1-mediated bilirubin glucuronidation by Gartisertib and its metabolite[1][2].

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) Leading to Gartisertib Discontinuation in a Phase I Trial [1]

Adverse EventCohort A (Monotherapy)Cohort A2 (Monotherapy)Cohort B1 (Combination)Cohort C (Biomarker-selected)
Increased blood bilirubin11.9%---
Nausea7.1%---
Increased ALT-7.7%--
Febrile neutropenia--6.3%-
Neutropenia--6.3%-
Thrombocytopenia--6.3%-
Drug hypersensitivity--6.3%-
Abdominal pain---7.7%
Hepatic failure---7.7%
Preclinical Safety and Efficacy of Gartisertib

Preclinical studies on patient-derived glioblastoma cell lines demonstrated that Gartisertib potently reduced cell viability[3][4][5][6][7]. The median IC50 value across these cell lines was 0.56 μM[3][5]. Notably, a much higher IC50 of 7.22 μM was observed in a normal human astrocyte cell line, suggesting a potential for lower toxicity to healthy brain cells[3][5][8].

Table 2: Preclinical IC50 Values for Gartisertib [3][5]

Cell Line TypeMedian IC50 (μM)
Glioblastoma Patient-Derived0.56
Human Astrocyte (Normal)7.22

This compound: A Glimpse into a RIP-1 Kinase Inhibitor

This compound is identified as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways such as necroptosis. Publicly available information regarding the safety profile and clinical development of this compound is currently limited.

Mechanism of Action

RIPK1 is a crucial signaling node that can trigger either cell survival and inflammation through the NF-κB pathway or programmed cell death via apoptosis or necroptosis. Inhibition of RIPK1 kinase activity is being explored as a therapeutic strategy for various inflammatory diseases and potentially certain cancers.

As of this review, no specific preclinical or clinical safety data for this compound has been made publicly available. General information on other RIPK1 inhibitors in clinical trials suggests that adverse events are often drug-specific and can include headache, gastrointestinal issues, and elevated liver enzymes[9]. However, without specific data for this compound, a direct comparison with Gartisertib is not possible.

Signaling Pathways

To visualize the distinct mechanisms of action of Gartisertib and this compound, the following diagrams illustrate their respective signaling pathways.

Gartisertib_Pathway cluster_stimulus DNA Damage cluster_pathway ATR Signaling Pathway cluster_outcome Cellular Outcome DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Cell Cycle Arrest & DNA Repair Cell Cycle Arrest & DNA Repair CHK1->Cell Cycle Arrest & DNA Repair promotes CHK1->Cell Cycle Arrest & DNA Repair Gartisertib Gartisertib Gartisertib->ATR inhibits Gartisertib->Apoptosis leads to

Figure 1: Gartisertib's inhibition of the ATR signaling pathway.

Fosizensertib_Pathway cluster_stimulus Inflammatory Signals / Pathogen Recognition cluster_pathway RIPK1 Signaling Pathway cluster_outcome Cellular Outcome Stimulus Stimulus RIPK1 RIPK1 Stimulus->RIPK1 activates NF-kB Pathway NF-kB Pathway RIPK1->NF-kB Pathway activates Apoptosis Apoptosis RIPK1->Apoptosis can lead to Necroptosis Necroptosis RIPK1->Necroptosis can lead to Inflammation & Survival Inflammation & Survival NF-kB Pathway->Inflammation & Survival Cell Death Cell Death Apoptosis->Cell Death Necroptosis->Cell Death This compound This compound This compound->RIPK1 inhibits kinase activity

Figure 2: this compound's proposed inhibition of the RIPK1 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay for Gartisertib)

The half-maximal inhibitory concentration (IC50) of Gartisertib in preclinical studies was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay[3].

Workflow:

MTT_Assay_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Plate cells in 96-well plates Incubation Incubation Drug Treatment->Incubation Add varying concentrations of Gartisertib MTT Addition MTT Addition Incubation->MTT Addition Incubate for a defined period (e.g., 72 hours) Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Add MTT reagent to each well Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Add solubilizing agent (e.g., DMSO) IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation Read absorbance at a specific wavelength

Figure 3: Workflow for determining IC50 using the MTT assay.

Protocol Steps:

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Application: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Gartisertib. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow the drug to exert its effects.

  • MTT Reagent Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are normalized to the control group, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The comparison between Gartisertib and this compound is currently hampered by a significant disparity in publicly available safety data. Gartisertib's development was halted in Phase I due to liver toxicity, providing valuable, albeit cautionary, clinical safety information for the research community. This compound, targeting the distinct RIPK1 pathway, remains in a less mature stage of public disclosure, precluding a direct comparison of its safety profile. As more data on this compound and other RIPK1 inhibitors emerge, a more comprehensive understanding of their comparative safety and therapeutic potential will become possible. This guide serves as a current snapshot of the available information, emphasizing the importance of transparent data sharing in advancing the field of kinase inhibitor development.

References

A Comparative Analysis of DDR Pathway Inhibitors: Berzosertib, Ceralasertib, and AZD1390

Author: BenchChem Technical Support Team. Date: December 2025

A note on the initial query: The compound "Fosizensertib" was not identified in a comprehensive search of scientific literature and clinical trial databases. It is likely a misspelling of a known DNA Damage Response (DDR) inhibitor. Given the common "-sertib" suffix for kinase inhibitors, this guide provides a comparative analysis of two prominent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, Berzosertib (M6620/VX-970) and Ceralasertib (AZD6738) , and the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor AZD1390 . These compounds are at the forefront of clinical development and represent key strategies for targeting DDR pathways in oncology.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the mechanisms of action, preclinical and clinical efficacy, and experimental protocols for these DDR inhibitors.

Mechanism of Action: Targeting Key DDR Kinases

The DDR is a complex signaling network that detects and repairs DNA damage, ensuring genomic stability. Cancer cells often have defects in DDR pathways, making them reliant on the remaining intact pathways for survival. Inhibiting these key pathways can lead to synthetic lethality, where the combination of a cancer-specific DDR defect and a DDR inhibitor is selectively toxic to cancer cells.

ATR and ATM Kinases: Central Regulators of the DDR

ATR and ATM are apical kinases in the DDR pathway. ATR is primarily activated by single-stranded DNA (ssDNA) breaks and replication stress, while ATM responds to double-strand breaks (DSBs).[1] Both kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

  • Berzosertib and Ceralasertib are potent and selective inhibitors of ATR kinase.[2][3] By blocking ATR, these drugs prevent the phosphorylation of its primary downstream target, Checkpoint Kinase 1 (CHK1), leading to the abrogation of the G2/M cell cycle checkpoint and the collapse of replication forks.[2][4] This results in the accumulation of DNA damage and mitotic catastrophe in cancer cells, particularly those with high levels of replication stress or defects in other DDR pathways like ATM deficiency.[2][5]

  • AZD1390 is a highly potent and selective inhibitor of ATM kinase.[6] It blocks ATM-dependent signaling in response to DSBs, preventing the activation of downstream effectors involved in cell cycle checkpoints and DNA repair.[6][7] AZD1390 is particularly effective as a radiosensitizer, as it prevents the repair of radiation-induced DSBs.[8] Its ability to cross the blood-brain barrier also makes it a promising agent for treating brain tumors.[6][8]

Preclinical Data: A Head-to-Head Comparison

The following tables summarize the preclinical activity of Berzosertib, Ceralasertib, and AZD1390.

InhibitorTargetIC50 (Cell-free)Cellular IC50 (p-CHK1/p-KAP1)Key Preclinical FindingsReferences
Berzosertib (M6620) ATR~19 nMNot widely reportedPotent radiosensitizer and chemosensitizer. Synergistic with topoisomerase inhibitors and platinum agents. Induces apoptosis in ATM-deficient cells.[5][9]
Ceralasertib (AZD6738) ATR1 nM74 nM (p-CHK1)Orally bioavailable. Synergistic with PARP inhibitors (Olaparib) and chemotherapy. Shows monotherapy activity in ATM-deficient models.[10][11]
AZD1390 ATM0.58 nM0.78 nM (p-KAP1)Brain-penetrant. Potent radiosensitizer in glioblastoma and lung cancer models. Induces G2 cell cycle arrest and apoptosis in combination with radiation.[7][8][12]

Table 1: In Vitro Potency and Key Preclinical Findings

InhibitorCancer ModelCombination AgentOutcomeReferences
Berzosertib (M6620) Head and Neck Squamous Cell Carcinoma (HNSCC)Cisplatin (B142131) / RadiationSynergistic decrease in cell viability and colony formation.[9]
Colorectal Cancer (ATM-deficient)MonotherapyTumor regression.[13]
Ceralasertib (AZD6738) ATM-deficient NSCLC XenograftCisplatinRapid tumor regression.[10]
Patient-Derived XenograftsCarboplatinEnhanced tumor growth inhibition and regression.[14]
AZD1390 Orthotopic Glioblastoma ModelRadiationSignificant tumor regression and increased survival.[8][12]
Orthotopic Lung-Brain Metastasis ModelRadiationIncreased animal survival compared to radiation alone.[12]

Table 2: In Vivo Efficacy in Preclinical Models

Clinical Data Summary

Berzosertib, Ceralasertib, and AZD1390 are all currently in clinical development, with promising early results.

InhibitorPhaseCancer Type(s)Key Clinical FindingsReferences
Berzosertib (M6620) Phase I/IIAdvanced Solid Tumors, Small Cell Lung Cancer (SCLC), Ovarian CancerMonotherapy showed a complete response in one patient with ATM-deficient colorectal cancer. In combination with topotecan (B1662842) in SCLC, an ORR of 36% was observed. Combination with cisplatin was well-tolerated with preliminary clinical activity.[15][16]
Ceralasertib (AZD6738) Phase I/IIAdvanced Solid Tumors, Gastric Cancer, NSCLCMonotherapy stabilized tumor growth in over 50% of patients in the PATRIOT trial. In combination with paclitaxel (B517696) in melanoma, an ORR of 33.3% was observed. Combination with durvalumab in gastric cancer showed an ORR of 22.6%.[17][18][19]
AZD1390 Phase IAdvanced Solid Tumors, GlioblastomaCurrently in Phase I trials as a radiosensitizer, particularly for brain tumors. Data on clinical efficacy is emerging.[8]

Table 3: Overview of Clinical Trial Data

Signaling Pathway and Experimental Workflow Diagrams

DDR Signaling Pathways

The following diagrams illustrate the points of intervention for ATR and ATM inhibitors within the DNA Damage Response pathway.

DDR_Pathway cluster_ATR ATR Pathway (Replication Stress / ssDNA) cluster_ATM ATM Pathway (Double-Strand Breaks) ReplicationStress Replication Stress ssDNA ATR ATR ReplicationStress->ATR CHK1 CHK1 ATR->CHK1 p G2M_Checkpoint G2/M Checkpoint Arrest CHK1->G2M_Checkpoint p DNA_Repair_ATR DNA Repair CHK1->DNA_Repair_ATR Cell_Survival_ATR Cell Survival G2M_Checkpoint->Cell_Survival_ATR DNA_Repair_ATR->Cell_Survival_ATR Berzosertib Berzosertib Ceralasertib Berzosertib->ATR DSB DNA Double-Strand Breaks (DSBs) ATM ATM DSB->ATM CHK2 CHK2 ATM->CHK2 p p53 p53 ATM->p53 p DNA_Repair_ATM DNA Repair ATM->DNA_Repair_ATM G1_Checkpoint G1 Checkpoint Arrest CHK2->G1_Checkpoint p p53->G1_Checkpoint Apoptosis Apoptosis p53->Apoptosis Cell_Survival_ATM Cell Survival G1_Checkpoint->Cell_Survival_ATM DNA_Repair_ATM->Cell_Survival_ATM AZD1390 AZD1390 AZD1390->ATM

Caption: Simplified DDR pathways showing the intervention points of ATR and ATM inhibitors.

Experimental Workflow: Preclinical Evaluation of DDR Inhibitors

This diagram outlines a typical workflow for the preclinical assessment of a DDR inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (Determine GI50/IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target engagement: p-CHK1, γH2AX) Cell_Viability->Western_Blot Xenograft Xenograft/PDX Model Development Cell_Viability->Xenograft Clonogenic_Assay Clonogenic Survival Assay (Long-term cell survival) Western_Blot->Clonogenic_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Efficacy Antitumor Efficacy Studies (Monotherapy & Combination) Clonogenic_Assay->Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft->PK_PD PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A standard workflow for the preclinical evaluation of DDR inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Western Blot for DDR Pathway Markers

Objective: To assess the inhibition of ATR or ATM signaling by measuring the phosphorylation of downstream targets.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with the DDR inhibitor at various concentrations for a specified duration (e.g., 1-24 hours). Include a positive control (e.g., a DNA damaging agent like hydroxyurea (B1673989) for ATR activation or ionizing radiation for ATM activation).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • p-CHK1 (Ser345) for ATR activity

    • p-KAP1 (Ser824) for ATM activity

    • γH2AX (p-H2AX Ser139) as a general marker of DNA damage

    • Total CHK1, Total ATM, and a loading control (e.g., β-actin, GAPDH)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Survival Assay

Objective: To determine the long-term effect of a DDR inhibitor on the ability of single cells to form colonies, assessing cytotoxicity.[20][21]

Methodology:

  • Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells into 6-well plates. The number of cells seeded will vary depending on the expected toxicity of the treatment.

  • Treatment: After allowing the cells to attach (typically 24 hours), treat them with the DDR inhibitor, radiation, or a combination.[22]

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution like 10% formalin. Stain the colonies with 0.5% crystal violet.[23]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration or radiation dose to generate a cell survival curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of DDR inhibitors on cell cycle distribution.[24]

Methodology:

  • Cell Culture and Treatment: Treat cells with the DDR inhibitor for a defined period (e.g., 24-72 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.[25]

  • Staining: Rehydrate the cells in PBS and then incubate with a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[26][27]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.

  • Data Analysis: Gate the cell populations to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the inhibitor on cell cycle progression.

Conclusion

Berzosertib, Ceralasertib, and AZD1390 are promising DDR inhibitors with distinct but complementary mechanisms of action. The ATR inhibitors, Berzosertib and Ceralasertib, have demonstrated broad potential in tumors with high replication stress and are being extensively evaluated in combination with various DNA damaging agents. AZD1390, a brain-penetrant ATM inhibitor, holds particular promise as a radiosensitizer for the treatment of brain tumors. The continued preclinical and clinical investigation of these and other DDR inhibitors will further refine their therapeutic applications and contribute to the development of more effective and personalized cancer treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of Fosizensertib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the proper handling and disposal of the research-use-only chemical, Fosizensertib, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent kinase inhibitor, careful management of its waste stream is paramount for researchers, scientists, and drug development professionals.

This compound is a receptor-interacting serine/threonine protein (RIP-1) kinase inhibitor intended for research use only.[1] Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this guide provides a framework for its proper disposal based on general best practices for handling chemical waste of unknown or uncertain toxicity. It is crucial to supplement this information with guidance from your institution's Environmental Health and Safety (EHS) department and to seek a substance-specific SDS from the vendor.

I. Pre-Disposal Safety and Handling

Before beginning any disposal protocol, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

II. Segregation and Collection of this compound Waste

Proper segregation of chemical waste is the first step in a compliant disposal process. Establish designated, clearly labeled, and sealed containers for each type of this compound waste.

Waste Streams:

  • Solid Waste: Includes unused or expired this compound powder, contaminated consumables such as weigh boats, pipette tips, and wipes.

  • Liquid Waste: Encompasses solutions containing this compound, including experimental residues and rinsates from cleaning contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects must be collected in a designated, puncture-resistant sharps container.

All waste containers must be in good condition, compatible with the chemical, and kept securely closed when not in use.

III. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound waste.

  • Waste Identification and Labeling:

    • Accurately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations.

    • Indicate the primary hazards (e.g., "Toxic," "Chemical Waste").

  • Container Management:

    • Use separate, compatible containers for solid and liquid waste.

    • Do not overfill containers; leave adequate headspace (approximately 10-20%) to prevent spills and accommodate expansion.

    • Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.

  • Arranging for Waste Pickup:

    • Once waste containers are nearing capacity, or if the accumulation time limit set by your institution is approaching, contact your EHS department to schedule a waste pickup.

    • Provide them with a detailed inventory of the waste to be collected.

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Report the Spill: Notify your laboratory supervisor and institutional EHS department.

  • Utilize a Spill Kit: If the spill is small and you are trained to handle it, use a chemical spill kit to absorb and contain the material.

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Fosizensertib_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated This compound Waste Generated fume_hood->waste_generated waste_type Identify Waste Type waste_generated->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Fosizensertib

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for handling the research compound Fosizensertib. The following procedural guidance is based on general best practices for handling novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) protocols and the product-specific Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Avoid Inhalation, Ingestion, and Skin Contact: Handle this compound exclusively in a well-ventilated area, preferably a chemical fume hood.

  • Prevent Dust Formation: When working with the solid form, handle it carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly sealed.

  • Temperature: Store in a cool, dry place. For long-term storage, refer to the supplier's specific recommendations.

  • Segregation: Store away from incompatible materials.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

Waste Segregation:

  • Solid Waste: Collect any solid waste containing this compound (e.g., contaminated weigh paper, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a labeled, puncture-resistant sharps container.[1]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2]

  • Containment: Keep waste containers securely closed except when adding waste.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2] Do not dispose of this compound down the drain or in the regular trash.[2]

Signaling Pathway of RIPK1

This compound is an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways involved in inflammation and cell death.[3] The diagram below illustrates a simplified representation of the RIPK1 signaling pathway.

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 TRADD->ComplexI RIPK1->ComplexI ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) (Necroptosis) RIPK1->ComplexIIb cIAP12 cIAP1/2 TRAF2->cIAP12 TRAF2->ComplexI LUBAC LUBAC cIAP12->LUBAC cIAP12->ComplexI LUBAC->ComplexI NFkB NF-κB Activation (Survival, Inflammation) ComplexI->NFkB FADD FADD FADD->ComplexIIa Caspase8_a Caspase-8 Caspase8_a->ComplexIIa RIPK3 RIPK3 RIPK3->ComplexIIb MLKL MLKL MLKL->ComplexIIb This compound This compound This compound->RIPK1 Inhibits

Caption: Simplified RIPK1 signaling pathway.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for preparing and using this compound in a research setting, emphasizing safety and proper handling at each step.

Experimental_Workflow General Experimental Workflow for this compound Start Start: Review SDS and Protocols PPE Don Personal Protective Equipment (PPE) Start->PPE Preparation Prepare Workspace in Fume Hood PPE->Preparation Weighing Weigh Solid this compound Preparation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment with this compound Solution Dissolving->Experiment Waste_Collection Collect All Waste in Labeled Containers Experiment->Waste_Collection Decontamination Decontaminate Workspace and Equipment Waste_Collection->Decontamination PPE_Removal Remove and Dispose of PPE Properly Decontamination->PPE_Removal End End: Document Experiment and Waste PPE_Removal->End

Caption: General experimental workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.